Pipecolic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
| Record name | Pipecolic acid | |
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DSSTOX Substance ID |
DTXSID40862144 | |
| Record name | 2-Piperidinecarboxylic acid | |
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Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
314 mg/mL | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
535-75-1, 3105-95-1, 4043-87-2 | |
| Record name | Pipecolic acid | |
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| Record name | Pipecolic acid | |
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| Record name | Pipecolic acid | |
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| Record name | Pipecolic acid | |
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| Record name | 2-Piperidinecarboxylic acid | |
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| Record name | 2-Piperidinecarboxylic acid | |
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| Record name | DL-piperidine-2-carboxylic acid | |
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| Record name | Piperidine-2-carboxylic acid | |
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| Record name | PIPECOLIC ACID | |
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| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
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Melting Point |
264 °C | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of Pipecolic Acid
Lysine (B10760008) as a Precursor in Pipecolic Acid Biosynthesis
The conversion of lysine into this compound is a fundamental metabolic process observed across different biological kingdoms. researchgate.net Isotopic labeling studies have confirmed that lysine serves as the primary precursor for the this compound backbone. acs.org Two principal routes have been identified for this transformation, distinguished by which amino group of lysine is removed. researchgate.net One pathway involves the removal of the α-amino group, leading to the formation of Δ1-piperideine-2-carboxylic acid (P2C), while the other pathway proceeds through the removal of the ε-amino group. researchgate.net
In mammals, lysine catabolism varies between tissues. nih.gov While the saccharopine pathway is the main route for lysine degradation in most tissues, the this compound pathway is predominant in the adult brain. nih.govnih.gov this compound is considered the primary product of lysine catabolism in the brain. nih.gov The formation of L-pipecolic acid in the brain begins with the conversion of L-lysine to α-keto-ε-aminocaproate (KAC). nih.gov This intermediate then spontaneously cyclizes to form the ketimine Δ1-piperideine-2-carboxylic acid (P2C). nih.govnih.gov The P2C is subsequently reduced to L-pipecolic acid by a cytosolic P2C reductase. nih.gov The uptake of P2C into brain synaptosomes is a sodium- and temperature-dependent process. ebi.ac.uk D-lysine can also be metabolized to L-pipecolate in mammals, a process initiated by the peroxisomal enzyme D-amino acid oxidase (DAAO), which also produces KAC. nih.gov
Microorganisms utilize diverse pathways for the synthesis of this compound from lysine. researchgate.net Two primary routes have been established. researchgate.net One route involves the transamination of the α-amino group of lysine to form P2C, which is then reduced to this compound. researchgate.net For instance, a reductase enzyme with the activity to convert P2C into this compound has been identified in Pseudomonas putida. researchgate.net
A second route, particularly noted in some fungi like Metarhizium anisopliae and Rhizoctonia leguminicola, involves intermediates such as saccharopine and Δ1-piperideine-6-carboxylic acid (P6C) for the production of alkaloids. nih.gov In Penicillium chrysogenum, this compound can be converted into P6C by the enzyme pipecolate oxidase. nih.gov Furthermore, some bacteria employ a direct cyclodeamination of L-lysine to form L-pipecolic acid, catalyzed by a lysine cyclodeaminase, such as RapL, which is involved in the biosynthesis of the immunosuppressant rapamycin (B549165). acs.org This enzyme shows a high degree of selectivity for L-lysine. acs.org
In plants, this compound is a crucial signaling molecule involved in regulating systemic acquired resistance (SAR), a plant-wide defense response to pathogen infection. gamtc.ltnih.gov The biosynthesis of this compound from L-lysine is a key component of this immune response. nih.gov The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), which converts L-lysine into cyclic dehydrothis compound intermediates. nih.govnih.gov These intermediates are then reduced to this compound by the reductase SAR-DEFICIENT 4 (SARD4), an enzyme belonging to the ornithine cyclodeaminase family. nih.govnih.gov The accumulation of this compound is dependent on a functional ALD1 gene. nih.gov In the model plant Arabidopsis thaliana, this pathway has been well-characterized, where pathogen-induced accumulation of this compound occurs in both local and distal leaves. nih.gov The this compound is further metabolized to N-hydroxythis compound (NHP), the active signaling molecule for SAR. nih.gov
Key Enzymes and Pathways in this compound Biosynthesis
The enzymatic conversion of lysine to this compound is mediated by specific enzymes and pathways that are conserved yet varied across different organisms. The Δ1-piperideine-2-carboxylic acid (P2C) pathway represents a central route in this metabolic process.
The Δ1-piperideine-2-carboxylic acid (P2C) pathway is a significant route for this compound biosynthesis from lysine in mammals, microbes, and plants. researchgate.netfrontiersin.orgnih.gov This pathway begins with the removal of the α-amino group from L-lysine, which can be catalyzed by an L-amino acid oxidase or an aminotransferase, to produce ε-amino-α-keto caproic acid (KAC). nih.gov KAC is an unstable intermediate that spontaneously undergoes intramolecular cyclization through dehydration to form the cyclic imine P2C. nih.govnih.gov P2C is also known as 1,2-dehydrothis compound. nih.gov This intermediate is then enzymatically reduced to this compound. nih.gov In Arabidopsis, the reduction of P2C to this compound is catalyzed by the enzyme SARD4. nih.gov In some microorganisms, an artificial pathway has been constructed in Escherichia coli utilizing a lysine α-oxidase (RaiP) and a Δ1-piperideine-2-carboxylase reductase (DpkA) to produce this compound from lysine via the P2C intermediate. frontiersin.orgfrontiersin.org
In the plant kingdom, particularly in Arabidopsis thaliana, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) plays a critical role in the biosynthesis of this compound, which is essential for plant immunity. nih.govsciprofiles.com ALD1 is an aminotransferase that catalyzes the conversion of L-lysine to P2C. nih.govnih.govresearchgate.net In vitro experiments have demonstrated that ALD1 can utilize L-lysine as a substrate to generate P2C. nih.govnih.govresearchgate.net The ALD1-catalyzed reaction involves transferring the α-amino group of L-lysine to an acceptor oxoacid, leading to the formation of an enaminic product, 2,3-dehydrothis compound (DP), which exists in equilibrium with its ketimine isomer, P2C. nih.gov The inability of ald1 mutant plants to produce P2C results in a deficiency in this compound accumulation and compromised systemic acquired resistance. nih.gov Co-expression of ALD1 and the reductase SARD4 in E. coli is sufficient to reconstitute the this compound biosynthesis pathway from lysine, confirming ALD1's primary role in producing the P2C precursor. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Organism(s) | Function |
| AGD2-LIKE DEFENSE RESPONSE PROTEIN1 | ALD1 | Plants (Arabidopsis thaliana) | Aminotransferase that converts L-lysine to Δ1-piperideine-2-carboxylic acid (P2C). nih.govnih.govresearchgate.net |
| SAR-DEFICIENT 4 | SARD4 | Plants (Arabidopsis thaliana) | Reductase that converts P2C to this compound. nih.govnih.gov |
| Lysine Cyclodeaminase | RapL | Bacteria (Streptomyces hygroscopicus) | Catalyzes the direct conversion of L-lysine to L-pipecolic acid. acs.org |
| D-amino acid oxidase | DAAO | Mammals | Initiates the metabolism of D-lysine to α-keto-ε-aminocaproate (KAC). nih.gov |
| Δ1-piperideine-2-carboxylase Reductase | DpkA | Bacteria (Pseudomonas putida) | Reduces P2C to this compound. researchgate.netfrontiersin.org |
| Pipecolate Oxidase | --- | Fungi (Penicillium chrysogenum), Mammals | Converts this compound to Δ1-piperideine-6-carboxylic acid (P6C). nih.gov |
| Lysine α-oxidase | RaiP | Fish (Scomber japonicus), used in E. coli | Oxidizes L-lysine to produce an intermediate that leads to P2C formation. frontiersin.orgfrontiersin.org |
1,6-Dihydroxy-pipecolic acid (P6C) Pathway
Another significant biosynthetic route for this compound is the Δ1-piperideine-6-carboxylic acid (P6C) pathway. This pathway involves the conversion of L-lysine to P6C, which is subsequently reduced to yield L-pipecolic acid. frontiersin.orgresearchgate.netresearchgate.net In some fungi, this pathway proceeds through the intermediate saccharopine, which is then converted to P6C. researchgate.netresearchgate.net
A crucial enzyme in the final step of this pathway is pyrroline-5-carboxylate (P5C) reductase. Research has shown that in Escherichia coli, the expression of both L-lysine 6-aminotransferase (LAT) and P5C reductase is essential for the biotransformation of L-lysine into L-pipecolic acid, demonstrating that P5C reductase catalyzes the reduction of P6C to L-pipecolic acid. nih.govoup.com This pathway has been engineered in microorganisms like Corynebacterium glutamicum by overexpressing L-lysine 6-dehydrogenase and pyrroline (B1223166) 5-carboxylate reductase to produce this compound. frontiersin.org
Cyclodeaminase Routes
The direct conversion of L-lysine to L-pipecolic acid can also be achieved through a single enzymatic step catalyzed by lysine cyclodeaminases (LCDs). nih.gov These enzymes facilitate a cyclodeamination reaction, which involves both redox catalysis and the loss of the α-amino group of lysine. nih.govoup.com
One such enzyme, RapL, encoded in the rapamycin gene cluster, has been shown to convert L-lysine to L-pipecolic acid. nih.gov This process is presumed to involve a reversible oxidation at the α-amine, followed by internal cyclization and subsequent re-reduction of the cyclic Δ1-piperideine-2-carboxylate intermediate. nih.gov The activity of lysine cyclodeaminases, such as one from Streptomyces pristinaespiralis (SpLCD), has been a focus for the biotechnological production of L-pipecolic acid. oup.com
Catabolism and Degradation Pathways of this compound
The breakdown of this compound is as critical as its synthesis for maintaining cellular balance. This process primarily occurs in peroxisomes and involves a series of oxidative reactions.
Peroxisomal Oxidation of this compound to Aminoadipic Acid
The catabolism of L-pipecolic acid in mammals and other organisms predominantly takes place in peroxisomes, where it is oxidized to α-aminoadipic acid. researchgate.netnih.gov This degradation pathway is crucial for preventing the accumulation of this compound, which can be indicative of certain metabolic disorders.
Enzymatic Reactions Involved in this compound Oxidation
The primary enzyme responsible for the initial step in this compound degradation is L-pipecolate oxidase (PIPOX). nih.gov This flavoenzyme catalyzes the oxidation of L-pipecolate to (S)-2,3,4,5-tetrahydropyridine-2-carboxylate. qmul.ac.uk This product then undergoes non-enzymatic hydrolysis to form α-aminoadipic semialdehyde, which is further oxidized to α-aminoadipic acid. nih.gov In some fungi, the conversion of this compound back to lysine also involves pipecolate oxidase, which converts this compound into P6C. nih.gov
Hydrogen Peroxide Production During this compound Catabolism
A notable byproduct of the oxidation of this compound by L-pipecolate oxidase is hydrogen peroxide (H₂O₂). qmul.ac.uk The reaction catalyzed by this oxidase uses molecular oxygen as an acceptor, leading to the formation of H₂O₂. qmul.ac.uk This production of a reactive oxygen species within the peroxisome highlights the importance of this organelle's role in both metabolic and redox balance.
Physiological and Pathophysiological Roles of Pipecolic Acid
Role in Mammalian Systems
In mammals, pipecolic acid is a metabolite of lysine (B10760008) found in various physiological fluids. hmdb.ca Its functions are complex, involving neurotransmission, protein metabolism, and cellular stress responses.
Neuromodulatory Effects and Neurotransmitter Function
This compound is recognized for its regulatory role in the central nervous system, particularly in relation to GABA-ergic neurotransmission, where it is suggested to act as a neuromodulator. researchgate.net
Interaction with GABA Receptors: Research has explored the interaction between L-pipecolic acid (L-PA) and the gamma-aminobutyric acid (GABA) system. Electrophysiological studies on rat cortical neurons demonstrated that L-PA has a weak depressant action that is sensitive to bicuculline. nih.govresearchgate.net It shows no significant affinity for the three main components of the GABA-benzodiazepine-chloride channel receptor complex. nih.govresearchgate.net However, a weak affinity for the GABA-B receptor site has been reported. nih.govresearchgate.net Interestingly, the inhibitory effect of L-pipecolic acid on GABA binding to bovine synaptic membranes is strongly enhanced in the presence of barbiturates like hexobarbital (B1194168) and pentobarbital, suggesting it may act as an endogenous ligand that allosterically modulates the GABA receptor complex. nih.gov
Interaction with NMDA Receptors: The potential interaction with N-methyl-D-aspartate (NMDA) receptors has also been investigated. wikipedia.org A study on neonatal chicks found that while L-pipecolic acid can exert hypnotic effects, this action is not mediated through the activation of NMDA receptors. nih.gov This suggests that the imino acid group of this compound is not a determining factor for NMDA receptor activation. nih.gov
Involvement in Protein Turnover and Muscle Cell Health
This compound, as a metabolite of the essential amino acid lysine, plays a role in the metabolic processes of skeletal muscle, particularly in protein turnover. nih.gov
Stimulation of Protein Synthesis: Studies using C2C12 myotubes (a mouse muscle cell line) have shown that this compound can stimulate the rates of protein synthesis. tandfonline.com Notably, 100 μM of this compound was found to significantly increase protein synthesis rates where the same concentration of lysine had no effect. tandfonline.com This effect may be linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of protein synthesis. tandfonline.com
Association with Muscle Mass and Strength: In a study of Caucasian women, serum this compound levels were found to be positively associated with both muscle mass and muscle strength. nih.gov This finding, combined with its role in stimulating protein synthesis, suggests that this compound could be a potential marker related to muscle health and conditions like sarcopenia. nih.gov The effects of lysine on protein turnover in skeletal muscle may be partly attributable to its metabolites, including this compound. tandfonline.comtandfonline.com
Impact on Gut Health and Microbiota Interactions
Emerging evidence suggests a connection between this compound and the gut microbiome. Recent studies indicate that plasma this compound, especially the D-isomer, is primarily derived from the catabolism of dietary lysine by intestinal bacteria rather than from direct dietary intake. hmdb.ca This highlights the role of gut microbiota in producing this compound, which is then absorbed into circulation. Furthermore, this compound has been implicated in the gut-brain axis, suggesting its functions may extend to mediating communication between the gut and the central nervous system. researchgate.net
Oxidative Stress Induction in Cerebral Cortex
Elevated levels of this compound are associated with several severe metabolic disorders affecting the central nervous system, and one of the proposed mechanisms for its neurotoxic effects is the induction of oxidative stress. nih.govresearchgate.net
In Vitro Research Findings: An in vitro study on the cerebral cortex of 14-day-old rats demonstrated that this compound elicits oxidative stress. nih.gov The catabolism of this compound can produce hydrogen peroxide, which may contribute to the pathophysiology of diseases characterized by its accumulation. nih.gov The study found that this compound significantly increased the levels of thiobarbituric acid-reactive substances (TBA-RS), a marker of lipid peroxidation, and the activity of superoxide (B77818) dismutase (SOD). nih.gov Conversely, it decreased the activities of several key antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST), as well as the content of reduced glutathione (GSH). nih.gov
Role in Plant Systems
In plants, this compound is a pivotal signaling molecule in the immune system, orchestrating a plant-wide defense response against pathogens. nih.govedgereg.net
Regulation of Systemic Acquired Resistance (SAR)
This compound (Pip) is a central regulator of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in tissues distant from the initial site of infection. nih.govnih.govoup.comnih.gov
Biosynthesis and Accumulation: Following pathogen attack, Pip accumulates in both inoculated and systemic leaves. nih.govedgereg.net This accumulation is dependent on the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), which is essential for Pip biosynthesis from lysine. edgereg.netnih.govoup.com The pathway also involves SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4), an enzyme that converts the ALD1-generated intermediate into Pip. nih.govnih.gov
Activation of the Immune Signal: Pip itself is considered a precursor to the bioactive immune signal. frontiersin.org It is converted into N-hydroxythis compound (NHP) by the enzyme FLAVIN-DEPENDENT-MONOOXYGENASE1 (FMO1). frontiersin.orgnih.gov NHP is the mobile signal that travels throughout the plant to establish SAR. pnas.orgnih.govbiorxiv.org The critical role of FMO1 is demonstrated by the fact that fmo1 mutant plants are defective in SAR, and this defect cannot be rescued by applying Pip, but it can be by applying NHP. nih.govnih.govpnas.org
Defense Priming and Amplification: Both Pip and NHP are crucial for "defense priming," a process where plants are conditioned to respond more quickly and robustly to subsequent pathogen attacks. nih.govnih.govnih.gov NHP accumulation leads to the systemic expression of defense-related genes, such as PATHOGENESIS-RELATED (PR) genes, and the production of defense compounds like the phytoalexin camalexin (B168466) and the defense hormone salicylic (B10762653) acid (SA). tandfonline.comnih.govpnas.org The signaling pathway involves both SA-dependent and SA-independent components, with Pip and NHP orchestrating both branches to mount an effective immune response. nih.govoup.com This regulatory role has been identified not only in the model plant Arabidopsis thaliana but also in crops like barley, highlighting its conserved importance in plant immunity. nih.govsciprofiles.com
Role as an Osmoregulatory Amino Acid in Stress Conditions
Beyond its role in biotic stress, this compound also functions in plant response to abiotic stressors, particularly as an osmoregulatory compound. gamtc.ltmdpi.com It has been identified as a compatible solute in non-halophilic plants under various osmotic stress conditions. gamtc.ltmdpi.com Compatible solutes are small, highly soluble molecules that accumulate in the cytoplasm during stress to help maintain cell turgor and osmotic balance without interfering with cellular metabolism.
Under drought conditions, for example, the application of this compound has been shown to improve osmotic adjustment, enhance water retention, and lower the osmotic potential, thereby helping plants withstand the stress. mdpi.comscilit.com This accumulation of osmotically active molecules is a key mechanism for improving drought tolerance. mdpi.com
Stimulation of Flowering in Specific Plant Species
Research has identified L-pipecolic acid as a flower-inducing substance in certain aquatic plants, notably species of Lemna (duckweed). gamtc.ltoup.com In the short-day plant Lemna paucicostata, L-pipecolic acid effectively promotes flowering, especially under near-critical photoperiods. oup.comoup.com Its flower-inducing activity was also observed in the long-day plant Lemna gibba under continuous light. oup.comoup.com
Studies have shown that the effect of lysine on flowering in these plants is mediated by its conversion to L-pipecolic acid. researchgate.net Interestingly, even a very short-term treatment with L-pipecolic acid can be effective, suggesting it is involved in the initial induction of the flowering signal rather than the entire process of flower development. oup.com
Role in Microorganisms
This compound is a metabolite found in various microorganisms where it serves several important functions, from stress protection to being a building block for complex molecules. researchgate.netnih.gov
Compatible Solute Function in Osmotic Stress
Similar to its role in plants, L-pipecolic acid functions as a compatible solute in several microorganisms, helping them survive under conditions of high osmotic stress. nih.govfrontiersin.org When faced with a hyperosmotic environment, bacteria can protect themselves by accumulating or synthesizing such solutes. nih.gov
L-pipecolic acid has been reported to act as a compatible solute in bacteria such as Corynebacterium glutamicum, Silicibacter pomeroyi, and Sinorhizobium meliloti. nih.govfrontiersin.org In C. glutamicum, it was shown that both de novo synthesized and externally supplied L-pipecolic acid are beneficial for growth under hyperosmotic conditions. frontiersin.orgnih.gov The cells accumulate L-pipecolic acid under high salt concentrations and release it upon an osmotic downshift, a classic characteristic of a compatible solute. nih.govnih.gov
Precursor for Natural Bioactive Molecules
This compound is a significant precursor in the microbial biosynthesis of numerous secondary metabolites, many of which have important pharmaceutical applications. nih.govmedchemexpress.comresearchgate.net The this compound-derived moiety is often crucial for the biological activity of these natural products. nih.govresearchgate.net
Examples of bioactive molecules derived from this compound in bacteria include:
Immunosuppressants: Rapamycin and tacrolimus (B1663567) (FK506), where the this compound unit is essential for their immunosuppressive activity. mdpi.com
Antibiotics: Pristinamycin I, friulimicin, and nocardiospin. mdpi.com
Antitumor Agents: Tubulysin B and VX710. mdpi.com
Understanding the biosynthetic pathways of this compound in these microorganisms is a significant area of research, as it could enable the creation of novel drug analogs through mutasynthesis. nih.govresearchgate.net
Inter-organismal Interactions
This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in the complex web of interactions between different organisms. Its roles are particularly well-documented in the context of plant defense against pathogens and insects, but its influence extends to microbial interactions as well. This section will explore the multifaceted functions of this compound in mediating these inter-organismal relationships.
Upon recognition of a pathogen, plants activate a sophisticated defense system. A key component of this is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site. Research has firmly established that this compound is a central regulator of SAR. microbiologyresearch.orgnih.gov Following an initial pathogen attack, there is a significant accumulation of Pip in both the infected (local) and uninfected (distal) leaves. nih.govnih.govnih.gov This systemic increase in Pip is essential for the establishment of SAR and for priming the plant for a more robust and rapid defense response upon subsequent infections. nih.gov
The signaling function of this compound in plant immunity is intricately linked with another crucial defense hormone, salicylic acid (SA). This compound accumulation positively influences the biosynthesis of SA, and both molecules can act synergistically to amplify the defense response. nih.govnih.gov However, research also indicates that Pip can function through SA-independent pathways, highlighting its distinct and indispensable role in plant defense signaling. nih.gov
A significant breakthrough in understanding Pip's role was the discovery of its conversion to N-hydroxythis compound (NHP). plantae.orgfrontiersin.org NHP is now considered a key mobile signal that travels throughout the plant to activate SAR. plantae.orgnih.gov This conversion is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1). plantae.org The accumulation of NHP in distal tissues primes the plant for enhanced defense responses, including the production of phytoalexins and the expression of defense-related genes. frontiersin.org
The role of this compound in plant defense is not limited to interactions with microbial pathogens. Studies have shown that the deposition of eggs by herbivorous insects, such as the large white butterfly (Pieris brassicae), on the leaves of Arabidopsis thaliana also triggers the accumulation of this compound and the activation of SAR. nih.gov This "egg-induced SAR" demonstrates that plants can perceive cues from insect herbivores and initiate a systemic defense response that can inhibit the growth of pathogenic bacteria. nih.gov This suggests a sophisticated strategy where plants, upon detecting the presence of herbivore eggs, preemptively bolster their defenses against potential secondary infections by pathogens that might exploit the wounds created by feeding larvae.
Beyond the realm of plant defense, this compound plays a significant role in the physiology of microorganisms, particularly in response to environmental stress. In several bacterial species, including Brevibacterium ammoniagenes and Corynebacterium glutamicum, this compound functions as a compatible solute. microbiologyresearch.orgnih.gov Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells under conditions of high osmotic stress, helping to maintain cell turgor and protect cellular structures without interfering with normal metabolic processes. The accumulation of this compound in these bacteria is directly correlated with the osmolality of the surrounding medium, indicating its importance in adaptation to saline or dry environments. microbiologyresearch.org
Furthermore, there is evidence suggesting a role for this compound in symbiotic relationships. In the nitrogen-fixing symbiosis between legumes and rhizobia bacteria, the proper functioning of the host plant's this compound biosynthesis pathway appears to be important for the development of root nodules and the regulation of bacterial infection threads. frontiersin.orgnih.gov This indicates that this compound may be involved in the intricate signaling and developmental processes that govern this mutualistic interaction.
This compound is also a key precursor in the biosynthesis of numerous secondary metabolites in microbes. nih.govmedchemexpress.com These metabolites often possess potent biological activities, including antibiotic and immunosuppressive properties. nih.gov This highlights the importance of this compound metabolism in the chemical ecology and competitive interactions within microbial communities.
Interactive Data Tables
Table 1: this compound Accumulation in Response to Biotic Stress
| Interacting Organism(s) | Host/Organism | Tissue/Location | Fold Change in this compound (Approx.) | Research Finding |
| Pseudomonas syringae (pathogenic bacteria) | Arabidopsis thaliana | Inoculated Leaves | ~18-fold | Pathogen-inoculated wild-type plants accumulated significantly higher levels of Pip compared to mock-inoculated plants. nih.gov |
| Pseudomonas syringae (pathogenic bacteria) | Arabidopsis thaliana | Distal Leaves | ~10-fold | A strong systemic increase in Pip was observed 48 hours after local inoculation. nih.gov |
| Pieris brassicae (insect eggs) | Arabidopsis thaliana | Systemic Leaves | Significant Increase | Oviposition by the butterfly induced a systemic acquired resistance involving the accumulation of this compound. nih.gov |
| Ralstonia solanacearum (pathogenic bacteria) | Solanum lycopersicum (Tomato) | Leaves | Significant Increase | Foliar application of Pip significantly influenced tomato metabolites, especially in infected plants. mdpi.com |
| Pseudomonas syringae pv. tabaci (pathogenic bacteria) | Nicotiana tabacum (Tobacco) | Leaves | Strong Accumulation | Infection with the bacterial pathogen strongly triggered the production of this compound. nih.gov |
Table 2: Role of this compound as a Compatible Solute in Bacteria
| Bacterium | Stress Condition | Intracellular Concentration | Research Finding |
| Brevibacterium ammoniagenes | High Osmolality (e.g., 1 M NaCl) | Substantial Increase | This compound accumulation was observed in response to various osmolytes. microbiologyresearch.org |
| Corynebacterium glutamicum | High Osmotic Pressure | Increased | Cells accumulated L-pipecolic acid under elevated osmotic pressure and released it after an osmotic down-shock. nih.gov |
| Sinorhizobium meliloti | Inhibitory Hyperosmolarity | Accumulation of d-isomer | The presence of both d- and l-isomers was necessary for osmoprotective activity, with the d-isomer accumulating temporarily. asm.org |
Pipecolic Acid in Disease Pathogenesis and Biomarker Research
Inherited Metabolic Disorders and Hyperpipecolic Acidemia
Hyperpipecolic acidemia, a condition marked by elevated levels of pipecolic acid in the blood, is a significant indicator of certain inherited metabolic disorders. nih.govsouthtees.nhs.uk This rare condition is classified as an autosomal recessive metabolic disorder resulting from a defect in peroxisomes. southtees.nhs.ukwikipedia.org this compound is an intermediate product in the degradation of the essential amino acid lysine (B10760008). southtees.nhs.uk Its accumulation is a well-recognized biochemical marker in several peroxisomal diseases. wikipedia.orgresearchgate.net The presence of hyperpipecolic acidemia can lead to severe health issues, including neuropathy (nerve damage) and hepatomegaly (enlarged liver). nih.govwikipedia.org Consequently, the measurement of this compound has become an important diagnostic tool for identifying these specific inborn errors of metabolism. southtees.nhs.uk
Zellweger Syndrome and Peroxisome Biogenesis Disorders
Zellweger syndrome (ZS) is the most severe form of a group of genetic conditions known as Zellweger spectrum disorders (ZSD), which are also referred to as peroxisome biogenesis disorders (PBDs). wikipedia.orgneurology.orgrarediseases.org These disorders are characterized by the reduced or complete absence of functional peroxisomes, which are cellular organelles essential for numerous metabolic processes. wikipedia.orgrarediseases.org ZSDs are inherited in an autosomal recessive manner, meaning an individual must inherit a mutated gene from both parents to be affected. clevelandclinic.orgyoutube.com Mutations in any of the 12 PEX genes, which are responsible for the assembly of peroxisomes, can cause these disorders. clevelandclinic.orgyoutube.com The resulting peroxisomal dysfunction leads to the accumulation of various substances, including very-long-chain fatty acids and this compound, in the body's cells and fluids. neurology.orgyoutube.com
In healthy individuals, this compound is oxidized in the peroxisomes by the enzyme L-pipecolate oxidase as part of the lysine degradation pathway. testcatalog.orgmayocliniclabs.com However, in peroxisome biogenesis disorders like Zellweger syndrome, the absence of functional peroxisomes leads to a deficiency in this enzymatic activity. testcatalog.orgnih.gov Research has shown that the oxidation of L-pipecolic acid to alpha-aminoadipic acid (AAA) is significantly deficient in the liver tissue of patients with Zellweger syndrome. nih.gov This defect is considered the primary reason for the high circulating levels of L-pipecolic acid observed in these patients. nih.gov Studies comparing liver homogenates from healthy controls with those from Zellweger syndrome patients have demonstrated a stark difference in the rate of AAA formation, highlighting the profound impairment of this metabolic pathway. nih.gov
Table 1: Peroxisomal L-pipecolic Acid Oxidation in Liver Tissue
| Sample Group | Number of Samples (n) | Mean α-aminoadipic acid (AAA) Formation (pmol/mg protein/h) | Standard Deviation |
|---|---|---|---|
| Adult Controls | 5 | 47.1 | +/- 6.6 |
| Infant Controls | 10 | 48.3 | +/- 10.0 |
| Zellweger Syndrome Livers | 8 | 1.7 | +/- 0.3 |
Data sourced from a study on L-pipecolic acid oxidation in human liver specimens. nih.gov
The biochemical abnormalities in Zellweger syndrome lead to severe, multi-systemic consequences, with profound effects on the nervous system. nih.gov The disorder is associated with impaired neuronal migration and positioning during brain development. wikipedia.org A significant neurological finding is hypomyelination, which is a reduction in the central nervous system's myelin, the crucial insulating layer for nerve fibers. wikipedia.org The accumulation of toxic substances due to faulty peroxisomal metabolism contributes to neuronal membrane injury and demyelination. nih.gov Clinically, this dysfunction manifests as severe hypotonia (low muscle tone), seizures, apnea (B1277953) (cessation of breathing), and an inability to eat in newborns. wikipedia.org Patients may also experience progressive sensorineural degeneration, leading to vision and hearing loss. wikipedia.org
Table 2: Biochemical Markers for Differentiating Peroxisome Biogenesis Disorders from Single Enzyme Deficiencies
| Biochemical Marker | Peroxisome Biogenesis Disorders (e.g., Zellweger Syndrome) | Single Peroxisomal Enzyme Deficiencies (e.g., D-bifunctional protein deficiency) |
|---|---|---|
| This compound | Elevated testcatalog.orgmayocliniclabs.com | Normal testcatalog.orgmayocliniclabs.com |
| Very-Long-Chain Fatty Acids (VLCFAs) | Elevated nih.govnih.gov | Elevated nih.gov |
| Phytanic and Pristanic Acids | Elevated nih.govnih.gov | May be elevated depending on the specific enzyme defect nih.gov |
| Plasmalogens | Decreased nih.gov | Normal or near normal |
Infantile Refsum Disease
Infantile Refsum disease (IRD) is considered an intermediate form within the Zellweger spectrum of peroxisome biogenesis disorders. wikipedia.orgrarediseases.org As a PBD, it is characterized by multiple biochemical abnormalities due to defective peroxisome assembly. nih.gov These abnormalities include the accumulation of phytanic acid, very-long-chain fatty acids, and elevated levels of this compound in plasma, urine, and cerebrospinal fluid. wikipedia.orgnih.gov The clinical presentation of IRD includes features such as facial dysmorphia, retinitis pigmentosa, neurosensory hearing loss, and developmental delays. nih.gov The presence of hyperpipecolic acidemia is a key biochemical finding that links IRD to the generalized peroxisomal dysfunction seen in Zellweger syndrome. nih.govhmdb.ca
Neonatal Adrenoleukodystrophy
Neonatal adrenoleukodystrophy (NALD) is also a disorder within the Zellweger spectrum of PBDs, representing a form of intermediate severity. wikipedia.orgrarediseases.orgthemedicalbiochemistrypage.org It is an autosomal recessive disorder caused by defects in peroxisome biogenesis. themedicalbiochemistrypage.orgwikipedia.org Biochemically, NALD is characterized by the accumulation of very-long-chain fatty acids, similar to X-linked adrenoleukodystrophy (X-ALD). themedicalbiochemistrypage.orgnih.gov However, a key distinguishing feature is that NALD involves generalized peroxisomal dysfunction. nih.gov This leads to other biochemical abnormalities not seen in X-ALD, including markedly elevated levels of this compound in the serum. themedicalbiochemistrypage.orgnih.gov The finding of hyperpipecolic acidemia in NALD patients underscores that it is a disorder of peroxisome biogenesis, sharing a common pathogenic basis with Zellweger syndrome and Infantile Refsum Disease. hmdb.canih.gov
Other Disease Associations
Chronic liver diseases, such as cirrhosis, can lead to a range of metabolic disturbances, including alterations in amino acid metabolism. nih.govnih.gov Hepatic encephalopathy (HE) is a serious complication of advanced liver disease, characterized by a spectrum of neuropsychiatric abnormalities. nih.gov
Research has shown that plasma levels of this compound are significantly elevated in patients with chronic liver disease and tend to increase with the severity of liver damage. nih.govnih.gov Studies have differentiated between the L- and D-enantiomers of this compound, finding that both are elevated in patients with liver cirrhosis, with and without a history of HE, compared to healthy individuals. nih.gov The increase is particularly pronounced in patients with chronic HE. nih.gov It is suggested that the D-isomer of this compound may be produced from D-lysine by intestinal bacteria, and its accumulation could contribute to the pathogenesis of HE. nih.gov
| Patient Group | Plasma D-Pipecolic Acid (μmol/L) | Plasma L-Pipecolic Acid (μmol/L) | Source |
| Normal Subjects (n=15) | Not specified in this format | Not specified in this format | nih.gov |
| Liver Cirrhosis without HE (n=15) | 1.05 ± 0.24 | 1.58 ± 0.13 | nih.gov |
| Chronic Hepatic Encephalopathy (n=27) | 1.58 ± 0.50 | 2.38 ± 0.58 | nih.gov |
Cerebral malaria (CM) is a severe and life-threatening complication of Plasmodium falciparum infection, characterized by coma and other neurological manifestations. nih.govcuny.edu Recent research has identified this compound as a potential key mediator in the encephalopathy associated with CM. oup.comnih.gov
Studies have found that plasma concentrations of this compound are abnormally elevated in children with CM compared to those with mild malaria. nih.govresearchgate.net These elevated levels have been associated with renal insufficiency, which is often present in CM patients. nih.govnih.gov Furthermore, in animal models of CM, brain levels of this compound were found to be elevated and inversely correlated with normal neurological function. nih.govoup.com The current model suggests that this compound, which can be generated by the malaria parasite itself, crosses the blood-brain barrier (BBB), potentially facilitated by increased BBB permeability in CM, and induces coma through its neuromodulatory effects. nih.govcuny.edunih.gov This makes this compound a significant area of research for understanding the pathogenesis of CM and for the development of potential therapeutic strategies. cuny.edu
| Patient/Model Group | Key Finding | Implication | Source |
| Children with Cerebral Malaria | Abnormally elevated plasma this compound | Potential biomarker and pathogenic mediator | nih.govresearchgate.net |
| Animal Model of Cerebral Malaria | Elevated brain this compound levels correlate with neurological decline | Supports the role of this compound in CM-induced encephalopathy | nih.govoup.com |
Cerebral Malaria (CM) and Encephalopathy
Parasite-Produced this compound
Research has provided evidence that malaria parasites are responsible for generating this compound. nih.govnih.govresearchgate.net Studies have confirmed that Plasmodium parasites produce this compound, which can lead to levels that are elevated beyond the normal endogenous amounts produced by the human body. cuny.edu This parasite-driven production is a key factor in the proposed metabolic etiology of cerebral malaria (CM) coma. nih.govoup.com The biosynthesis of this compound is thought to originate from lysine. acs.org In studies involving Plasmodium berghei ANKA-infected animal models and in vitro cultures of human P. falciparum, evidence points to the parasites' capability to produce this non-proteinogenic amino acid. cuny.edu
Esophageal Squamous Cell Carcinoma (ESCC)
In the context of esophageal squamous cell carcinoma (ESCC), this compound has been identified as a key tumor-associated metabolite. nih.gov Studies have revealed that the serum levels of this compound are significantly elevated in preoperative ESCC patients compared to healthy individuals and are reduced after surgery. nih.govbiorxiv.org Furthermore, research using carcinogen-induced mouse models showed that this compound levels progressively increased from the dysplasia stage to cancerization. nih.govbiorxiv.orgnih.gov
This compound appears to play a protective role for ESCC cells. It is essential for these cancer cells to counteract oxidative stress-induced DNA damage and subsequent cell proliferation arrest. nih.govbiorxiv.orgnih.gov By enhancing the antioxidant capabilities of the cells, this compound helps sustain redox homeostasis, which allows the cancer cells to survive and grow under conditions of elevated reactive oxygen species (ROS) that would otherwise be damaging. nih.govbiorxiv.org However, research indicates that this compound does not appear to affect the metastatic ability of ESCC cells. nih.gov A comprehensive analysis of ESCC tumor-associated serum metabolites identified a panel of 12 molecules with potential for monitoring the disease. nih.govnih.gov
Table 1: ESCC Tumor-Associated Serum Metabolites
| Metabolite | Association with ESCC |
|---|---|
| This compound | Progressively increased from dysplasia to cancerization. nih.govbiorxiv.org |
| 1-oleoylglycerol | Negatively linked to ESCC tumorigenesis. nih.govbiorxiv.org |
| Phosphoric acid | Elevated in cancerization stage and preoperative patients. nih.govbiorxiv.org |
| 4-hydroxybenzoic acid | Elevated in preoperative ESCC sera. nih.gov |
Colorectal Cancer
Metabolomic studies of colorectal cancer (CRC) in Malaysian patients have identified this compound as one of eleven metabolites that are expressed at significantly different levels between CRC patients and healthy controls. semanticscholar.org This panel of metabolites, which also includes hypoxanthine, uric acid, and methionine, was able to differentiate CRC from normal samples with 80% accuracy in a validation set. semanticscholar.org The altered levels of these metabolites suggest that certain metabolic pathways, particularly purine (B94841) metabolism, are affected in CRC patients. semanticscholar.org Another study also noted the presence of this compound in fecal samples of colorectal cancer patients. nih.gov
Oral Squamous Cell Carcinoma
This compound has been investigated as a potential salivary biomarker for the early detection of head and neck squamous cell carcinoma (HNSCC), which includes oral squamous cell carcinoma. scielo.brresearchgate.net Studies have found that salivary levels of this compound are significantly increased in patients with HNSCC compared to individuals without cancer. scielo.brresearchgate.net This elevation was observed in patients with both early-stage and advanced-stage disease. scielo.brresearchgate.net
One study involving 40 individuals (20 HNSCC cases and 20 controls) demonstrated that this compound had high sensitivity for diagnosing HNSCC. researchgate.net However, the specificity was lower, which may be influenced by other conditions, as elevated this compound has also been associated with diabetes. scielo.brresearchgate.net
Source: Ferrazzo et al., 2023. scielo.brresearchgate.net
This compound as a Diagnostic and Prognostic Biomarker
The role of this compound extends into its utility as a biomarker for diagnosing and monitoring a range of medical conditions, from metabolic disorders to various forms of cancer. nih.govscielo.brresearchgate.netnih.gov
Biomarker for Peroxisomal Disorders
Elevated levels of this compound in blood and/or urine, a condition known as hyperpipecolic acidemia, serve as a key diagnostic marker for a group of genetic conditions called peroxisomal disorders. nih.govamsterdamumc.nlsouthtees.nhs.uk this compound is an intermediate in the metabolism of lysine, and its oxidation occurs in the peroxisomes. testcatalog.orgmayocliniclabs.com
In peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, Infantile Refsum disease, and neonatal adrenoleukodystrophy, a general failure in the formation of peroxisomes leads to the loss of multiple peroxisomal enzyme functions, including the oxidation of this compound. nih.govsouthtees.nhs.uktestcatalog.org This results in a significant accumulation of this compound in physiological fluids. nih.govnih.gov Therefore, measuring this compound is a crucial tool for diagnosing these generalized peroxisomal disorders. nih.govmayocliniclabs.com In contrast, for peroxisomal disorders that involve the deficiency of a single enzyme, this compound levels are typically normal. nih.govtestcatalog.org This distinction makes this compound analysis useful for differentiating between these two major groups of peroxisomal diseases. nih.govtestcatalog.orgmayocliniclabs.com
Table 3: Peroxisomal Disorders and Associated this compound Levels
| Disorder | Type | Typical this compound Level |
|---|---|---|
| Zellweger Syndrome | Peroxisome Biogenesis Disorder | Increased nih.govsouthtees.nhs.uktestcatalog.org |
| Infantile Refsum Disease | Peroxisome Biogenesis Disorder | Increased nih.gov |
| Neonatal Adrenoleukodystrophy | Peroxisome Biogenesis Disorder | Increased nih.gov |
| Rhizomelic Chondrodysplasia Punctata (RCDP) | Peroxisome Biogenesis Disorder | Unexpectedly increased in one case nih.gov |
| Acyl-CoA Oxidase Deficiency | Single Enzyme Deficiency | Normal nih.gov |
| D-Bifunctional Protein Deficiency | Single Enzyme Deficiency | Not elevated nih.govtestcatalog.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-oleoylglycerol |
| 4-hydroxybenzoic acid |
| 5-oxoproline |
| 7-methylguanine (B141273) |
| Acetylcarnitine |
| Alpha-fetoprotein (AFP) |
| Citric acid |
| Hypoxanthine |
| L-glutamic acid |
| LysoPC |
| LysoPE |
| Lysine |
| Methionine |
| Phosphoric acid |
| This compound |
| Tyrosine |
| Uric acid |
Biomarker for Pyridoxine-Dependent Seizures
Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive disorder that causes intractable seizures in infants and young children. thieme-connect.comwikipedia.org While clinically defined by the cessation of seizures in response to pharmacological doses of pyridoxine (B80251) (vitamin B6), the diagnostic process has historically involved a potentially hazardous withdrawal of pyridoxine to confirm dependency. nih.govthieme-connect.com Research has identified this compound as a crucial biomarker that can aid in the diagnosis of PDE, potentially making the withdrawal protocol unnecessary. nih.govresearchgate.net
Studies have consistently shown that patients with PDE have significantly elevated levels of this compound in their plasma and cerebrospinal fluid (CSF). nih.govnih.gov One study involving nine unrelated patients with PDE confirmed this finding, reporting that plasma this compound levels were 4.3 to 15.3 times higher than the normal upper range before pyridoxine treatment. nih.govresearchgate.net Even while on pyridoxine therapy, the levels remained mildly elevated. nih.govresearchgate.net
The elevation of this compound is even more pronounced in the CSF of PDE patients, with concentrations exceeding those in plasma by a factor of 2.2 to 4.8. nih.govresearchgate.net This distinct biochemical signature helps differentiate PDE from other conditions that may also present with elevated this compound. nih.gov The measurement of this compound in plasma and/or CSF is now recommended as part of the diagnostic evaluation for patients with therapy-resistant seizures. nih.govresearchgate.net While elevated this compound is a key indicator, it is considered a secondary biomarker to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, piperideine-6-carboxylate (P6C), which are the primary biochemical markers due to the underlying deficiency of the ALDH7A1 enzyme in lysine metabolism. researchgate.netpdeonline.org
Table 1: Research Findings on this compound in Pyridoxine-Dependent Epilepsy
| Analyte | Fluid | Finding | Significance | Reference(s) |
| This compound | Plasma | 4.3 to 15.3-fold elevation compared to the upper normal range in untreated patients. | Aids in the initial diagnosis of PDE. | nih.govresearchgate.net |
| This compound | Plasma | Remains mildly elevated during pyridoxine treatment. | Can be used for monitoring, though levels may normalize with treatment. | nih.govresearchgate.nethssiem.org |
| This compound | CSF | Markedly elevated, with concentrations 2.2 to 4.8 times higher than in plasma. | Helps discriminate PDE from other disorders with elevated this compound. | nih.govresearchgate.net |
| This compound | Plasma & CSF | High concentrations may serve as a diagnostic marker. | Inclusion in the diagnostic work-up can prevent the need for risky pyridoxine withdrawal. | nih.govnih.gov |
Biomarker for Liver Diseases
Chronic liver diseases, which can progress to liver cirrhosis and hepatocellular carcinoma, are associated with impaired metabolic functions. nih.gov this compound has been identified as a biomarker that reflects the severity of liver damage. hmdb.canih.gov The degradation of this compound is linked to liver peroxisomes, and an increase in its plasma levels may indicate injury to these organelles. nih.gov
A study involving 22 patients with chronic liver disease found that plasma this compound levels were significantly elevated in individuals with liver cirrhosis (1.93 +/- 0.24 nmoles/ml) and hepatocellular carcinoma (2.22 +/- 0.49 nmoles/ml) when compared to normal subjects (1.00 +/- 0.08 nmoles/ml). nih.gov However, no significant change was observed in patients with chronic active hepatitis. nih.gov
The research established a positive correlation between plasma this compound levels and markers of liver dysfunction, such as serum bile acid and bilirubin. nih.gov Conversely, a negative correlation was found with indicators of liver function, including the indocyanine green disappearance rate, cholinesterase, and prothrombin time. nih.gov These findings suggest that the concentration of this compound in the plasma increases almost in parallel with the worsening severity of liver damage. nih.gov
Table 2: this compound Levels in Chronic Liver Disease
| Patient Group | Mean Plasma this compound Level (nmoles/ml) | Comparison to Normal Subjects | Statistical Significance | Reference |
| Normal Subjects | 1.00 +/- 0.08 | - | - | nih.gov |
| Chronic Active Hepatitis | No significant change | Not significantly different | - | nih.gov |
| Liver Cirrhosis | 1.93 +/- 0.24 | Significantly elevated | p < 0.01 | nih.gov |
| Hepatocellular Carcinoma | 2.22 +/- 0.49 | Significantly elevated | p < 0.01 | nih.gov |
Biomarker Panel for Metabolic Syndrome-Positive Hepatocellular Cancer
Metabolic syndrome (MetS) is a known independent risk factor for the development of hepatocellular carcinoma (HCC). frontiersin.orgnih.gov The early detection of HCC in the MetS population is critical, yet the most commonly used biomarker, alpha-fetoprotein (AFP), has limitations in diagnostic accuracy. frontiersin.org Metabolomic studies have sought to identify more sensitive and specific biomarkers, leading to the investigation of this compound. frontiersin.orgnih.gov
Research has identified a novel biomarker panel for the diagnosis of MetS-positive (MetS(+)) HCC. frontiersin.orgnih.gov This panel includes L-glutamic acid (L-glu), this compound (PA), and the traditional marker AFP. frontiersin.orgnih.gov In a study comparing MetS(+) HCC patients to a control group with only MetS, serum levels of L-glutamic acid, this compound, and 7-methylguanine were found to be increased in the cancer group. frontiersin.orgnih.gov
The combination of L-glu, PA, and AFP into a single diagnostic panel demonstrated superior performance in identifying MetS(+) HCC. The panel achieved an area under the receiver operating characteristic curve (AUC) of 0.87 for discriminating MetS(+) HCC from the MetS group without cancer. frontiersin.orgnih.gov This panel was also effective in detecting small (AUC = 0.82) and early-stage (AUC = 0.78) tumors. frontiersin.orgnih.gov Furthermore, it showed excellent diagnostic performance (AUC = 0.93) in distinguishing MetS(+) HCC from other cancers associated with metabolic syndrome, such as colorectal and gastric cancer. frontiersin.orgnih.gov
Table 3: Diagnostic Accuracy of Biomarker Panel for MetS(+) HCC
| Biomarker(s) | Application | Area Under the Curve (AUC) | Reference(s) |
| Panel (L-glutamic acid, this compound, AFP) | Discriminating MetS(+) HCC from MetS | 0.87 | frontiersin.orgnih.gov |
| Panel (L-glutamic acid, this compound, AFP) | Detecting small MetS(+) HCC tumors | 0.82 | frontiersin.orgnih.gov |
| Panel (L-glutamic acid, this compound, AFP) | Detecting early-stage MetS(+) HCC tumors | 0.78 | frontiersin.orgnih.gov |
| Panel (L-glutamic acid, this compound, AFP) | Discriminating MetS(+) HCC from other MetS-associated cancers | 0.93 | frontiersin.orgnih.gov |
Predictive Marker for Esophageal Squamous Cell Carcinoma
Esophageal squamous cell carcinoma (ESCC) is a major subtype of esophageal cancer with a generally poor prognosis, often due to diagnosis at an advanced stage. oup.comnih.gov This has driven the search for new biomarkers that could predict the development of ESCC. nih.gov Metabolomic surveys have highlighted serum this compound as a promising predictive biomarker for ESCC tumorigenesis. oup.combiorxiv.org
A comprehensive metabolomic analysis of serum from treatment-naive ESCC patients, post-esophagectomy patients, and healthy volunteers identified a panel of 12 tumor-associated metabolites, with this compound being a key component. oup.comnih.gov Further studies in carcinogen-induced mouse models revealed that the level of this compound progressively increased in serum from the dysplasia stage to cancerization. oup.combiorxiv.org Crucially, serum this compound could accurately distinguish mice at the dysplasia stage from healthy control mice. oup.combiorxiv.org In humans, the level of this metabolite was significantly elevated in preoperative patients and decreased after surgery. nih.gov
The predictive potential of this compound was demonstrated by receiver operating characteristic (ROC) curve analysis in the mouse model, which yielded an area under the curve (AUC) value of 1.00 for discriminating between mice with dysplasia and healthy controls. biorxiv.org Mechanistically, this compound is thought to be essential for ESCC cells to counteract oxidative stress-induced DNA damage and subsequent cell proliferation arrest, suggesting its involvement in the tumorigenesis process. oup.comnih.gov
Table 4: Research Findings on this compound in Esophageal Squamous Cell Carcinoma
| Research Focus | Key Finding | Significance | Reference(s) |
| Metabolomic Survey | Identified a panel of 12 ESCC tumor-associated serum metabolites, including this compound. | Highlights this compound as part of a metabolic signature for ESCC. | biorxiv.orgnih.gov |
| Animal Model Study | This compound levels progressively increased from dysplasia to cancerization in mice. | Suggests a role for this compound in the progression of ESCC. | oup.comnih.gov |
| Predictive Analysis | Achieved an AUC of 1.00 in discriminating mice with dysplasia from controls. | Demonstrates excellent potential as a predictive biomarker for ESCC carcinogenesis. | biorxiv.org |
| Mechanistic Study | This compound is essential for ESCC cells to resist oxidative stress-induced DNA damage and proliferation arrest. | Provides a potential biological basis for its role as a biomarker. | oup.comnih.gov |
This compound is a cyclic amino acid derived from the catabolism of lysine. researchgate.netnih.gov It is found in various biological systems, including humans, plants, and microorganisms. researchgate.netnih.govnih.gov Accurate quantification of this compound is important for understanding its roles in different biological processes and for diagnosing associated disorders. researchgate.netontosight.ai
Analytical Methodologies for Pipecolic Acid Quantification
Chromatographic and Spectrometric Techniques Chromatographic and spectrometric techniques are employed to separate, detect, and quantify pipecolic acid in prepared samples.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly sensitive and specific technique commonly used for this compound measurement.ontosight.aiontosight.aiIt involves separating this compound from other compounds based on its boiling point and mass-to-charge ratio.ontosight.aiAfter separation by gas chromatography, the compounds are detected and identified by mass spectrometry.nasa.govGC-MS systems typically use a capillary column, often non-polar or slightly polar.metbio.netMass spectral detection, frequently with a quadrupole mass spectrometer, provides fragmentation data for compound identification.nasa.govComparison of retention times and mass fragmentation patterns with standards is necessary for absolute identification and to assess potential interfering compounds.nasa.gov
Derivatization Procedures (e.g., Propyl Chloroformate, Trifluoroacyl, Trimethylsilyl) Since this compound is a polar and relatively non-volatile compound, derivatization is required to convert it into a more volatile form suitable for GC analysis.ontosight.ainasa.govmetbio.netCommon derivatization procedures include the use of propyl chloroformate, trifluoroacyl, and trimethylsilyl (B98337) reagents.researchgate.netnih.govresearchgate.netnih.govmetbio.net
Propyl chloroformate-based derivatization is a simple and efficient one-step procedure that converts amino groups into propyl carbamate (B1207046) and carboxyl groups into propyl ester derivatives. nih.govnih.govoup.com This method has been used for quantifying this compound from plant tissues. researchgate.netnih.govnih.gov The reaction involves propyl chloroformate reacting with both carboxyl and amino groups in basic conditions. nih.gov
Trifluoroacyl and trimethylsilyl derivatization are also used, sometimes in a two-step procedure. researchgate.netnih.gov For example, a method for analyzing this compound in plasma filter paper involves a two-step trimethylsilyl (TMS) - trifluoroacyl (TFA) derivatization. researchgate.netnih.gov The formation of the trimethylsilyl derivative of the carboxylic functional group is performed first, followed by the production of the trifluoroacyl derivative of the -NH functional group. researchgate.netnih.gov Specifically, N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA) can be used for silylation, and N-methyl-bis-trifluoroacetamide (MBTFA) for trifluoroacylation. researchgate.netnih.gov GC-MS can then be set to monitor specific ions of the resulting derivative for selected ion monitoring (SIM). researchgate.netnih.gov Another approach involves esterifying the acid group and adding a trifluoroacetyl group to the amine to enhance volatility for GC-MS analysis of amino acids. nasa.gov Trimethylsilyl (TMS) derivatives of this compound have a formula of C12H27NO2Si2. nist.gov
Selected Ion Monitoring (SIM) Mode
Selected Ion Monitoring (SIM) mode in GC-MS is a targeted approach that enhances sensitivity and specificity by monitoring only specific mass-to-charge ratio (m/z) ions characteristic of the analyte of interest. nih.govmdpi.com For this compound analysis using GC-MS in SIM mode, specific ions are chosen for monitoring based on the mass spectrum of derivatized this compound. For example, ions at m/z 170 and 128 have been used to monitor this compound when derivatized with propyl chloroformate. nih.gov Similarly, in methods using electron capture negative ion mass fragmentography, masses such as m/z 186 for endogenous this compound and m/z 195 for deuterated this compound ([2H11]this compound) have been monitored. researchgate.net SIM mode allows for the detection and quantification of this compound even at low concentrations in complex matrices. nih.gov
Use of Internal Standards (e.g., Norvaline, Deuterated this compound)
The use of internal standards is crucial for accurate quantification of this compound by GC-MS, compensating for variations in sample preparation, derivatization efficiency, and instrument performance. nih.gov Common internal standards include norvaline and isotopically labeled this compound, such as deuterated this compound. nih.govnih.gov
Norvaline (a non-proteinogenic amino acid) is a cost-effective internal standard that can be co-extracted and derivatized alongside this compound. nih.govnih.gov For instance, in a GC-MS method using propyl chloroformate derivatization, norvaline was used as an internal standard, with characteristic ions at m/z 158 and 72 monitored in SIM mode. nih.gov
Deuterated this compound, such as [2H9]-pipecolic acid or [2H11]this compound, is another effective internal standard. researchgate.netresearchgate.netcaymanchem.commedchemexpress.com Stable isotope-labeled internal standards are considered ideal as they behave almost identically to the analyte throughout the analytical process. medchemexpress.com For example, [2H11]this compound has been used as an internal standard in GC-MS methods employing electron capture negative ion mass fragmentography, monitoring the ion at m/z 195. researchgate.net
The concentration of this compound in a sample is typically calculated based on the ratio of the peak area of this compound to the peak area of the internal standard, using a calibration curve generated with known concentrations of both the analyte and the internal standard. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the separation and detection of this compound. ontosight.ainih.gov TLC separates compounds based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the solvent system). ontosight.ai While generally less sensitive and specific compared to GC-MS or LC-MS/MS, TLC can be useful for qualitative analysis, screening, or as a preliminary separation step. ontosight.airesearchgate.net this compound can be visualized on TLC plates using staining reagents, such as ninhydrin (B49086), which reacts with amino groups to produce colored spots. nih.govresearchgate.net TLC has been used to analyze this compound in plant extracts and for testing the purity of this compound derivatives. researchgate.netnih.gov
Column Chromatography with Acid Ninhydrin Detection
Column chromatography coupled with acid ninhydrin detection is a method that has been used for the quantitative assay of this compound in biological fluids. researchgate.netnih.gov This technique involves separating this compound from other compounds using a chromatographic column, followed by reaction with acid ninhydrin reagent to produce a colored product that can be detected spectrophotometrically, typically at 570 nm. nih.govresearchgate.netnih.govtandfonline.com Ninhydrin reacts with primary and secondary amines, and under acidic conditions, it can be used to detect imino acids like proline and this compound. researchgate.netresearchgate.netnih.govtandfonline.com While column chromatography can be effective for separating this compound, confirming the identity of amino acid components in every fraction can be labor-intensive. tandfonline.com A modified colorimetric method using ninhydrin under acidic conditions has been developed for the determination of this compound, even in the presence of proline. tandfonline.com
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is an electrophoretic technique used for the separation of charged molecules, including amino acids like this compound. up.ac.zanih.gov CZE separates analytes based on their charge-to-size ratio in a capillary tube filled with an electrolyte solution, under the influence of an electric field. nih.gov This method can offer high separation efficiency and can be coupled with various detectors. CZE has been explored for the enantiospecific analysis of this compound. up.ac.za
Enantiospecific Analysis of this compound
This compound is a chiral molecule with two enantiomers, L-pipecolic acid and D-pipecolic acid. up.ac.zanih.govnih.gov Enantiospecific analysis, which involves the separate quantification of each enantiomer, is important because the two enantiomers can have different metabolic origins and biological roles. up.ac.zaresearchgate.netnih.gov For instance, L-pipecolic acid is primarily an endogenous metabolite of lysine (B10760008), while D-pipecolic acid can be derived from intestinal bacteria and diet. up.ac.zaresearchgate.netnih.gov Elevated levels of this compound, particularly L-pipecolic acid, are associated with certain metabolic disorders like peroxisomal disorders. up.ac.zaresearchgate.netnih.gov
Several methods have been developed for the enantiospecific analysis of this compound, often involving chiral separation techniques coupled with sensitive detection methods. up.ac.zaresearchgate.net
Gas chromatography (GC) can be used for enantioselective analysis when coupled with a chiral capillary column. researchgate.net After appropriate derivatization, the enantiomers of this compound can be separated on a chiral stationary phase and detected by mass spectrometry (mass fragmentography) or electron capture detection (ECD). researchgate.net For example, a chiral capillary gas chromatography column (e.g., CP Chiralsil-Dex CB) has been used to separate derivatized D- and L-pipecolic acid, with detection by mass fragmentography in negative chemical ionization (NCI) mode. researchgate.net
Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for enantiospecific analysis. researchgate.netnih.gov This approach utilizes chiral stationary phases, such as macrocyclic glycopeptide columns (e.g., teicoplanin columns), to separate the enantiomers before detection by MS/MS. researchgate.netnih.gov This allows for the simultaneous separation and quantification of L- and D-pipecolic acid in biological samples. nih.gov
Other techniques explored for enantiospecific analysis include capillary zone electrophoresis (CZE) and electrochemical sensors. up.ac.zanih.gov Enantioselective potentiometric membrane electrodes based on chiral selectors have been proposed for the assay of D-pipecolic acid. up.ac.zaresearchgate.netnih.gov
The enantiospecific analysis provides valuable insights into the metabolic pathways and origins of this compound in different physiological and pathological conditions. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 849 |
| L-pipecolic acid | 439227 |
| D-pipecolic acid | 736316 |
| Norvaline | 65098 |
| DL-Norvaline | 824 |
| DL-Pipecolic acid-d9 | 790612-94-1 (CAS) caymanchem.com or 60208 (related compound 1-Nitro-DL-pipecolic acid) ontosight.ai. PubChem CID for the deuterated form itself is not directly available in search results, CAS is provided as an alternative identifier. |
| [(2)H5]-phenylalanine | 160800 (Phenylalanine-d5) |
Data Table Example (Illustrative based on search results):
While detailed raw data tables were not consistently available across search results in a format suitable for direct extraction and interactive presentation, the following table illustrates the type of quantitative data that might be presented in studies utilizing these methods, based on reported findings for this compound levels.
| Method | Sample Matrix | Analyte | Concentration Range (µmol/L) | Internal Standard | Citation |
| GC-MS (SIM) | Rat brain | This compound | Picomole level sensitivity | Deuterium-labeled amino acids | nih.gov |
| LC-MS/MS | Plasma | This compound | 0.05 - 50 | [(2)H5]-phenylalanine | sigmaaldrich.comnih.gov |
| LC-MS/MS | Plasma | L-pipecolic acid | 0.5 - 80 | Phenylalanine-d5 | nih.gov |
| Column Chromatography | Plasma | This compound | ~0.47 - 3.27 (Normal) | Not specified in snippet | researchgate.netnih.gov |
Note: This table is illustrative and synthesizes information from different studies using varying methodologies and sample types. Specific experimental details and full data sets would be required for a comprehensive data table.##
This compound, a cyclic imino acid, exists as two enantiomers, L-pipecolic acid and D-pipecolic acid. up.ac.za L-pipecolic acid is a product of lysine metabolism, while D-pipecolic acid can originate from intestinal bacteria and diet. up.ac.zaresearchgate.netnih.gov Precise quantification and enantiospecific analysis of this compound are vital in research and clinical diagnostics, particularly for identifying peroxisomal disorders. up.ac.zasigmaaldrich.comnih.gov The selection of an analytical method for this compound quantification is influenced by factors such as desired sensitivity, specificity, and the complexity of the sample matrix. ontosight.aiontosight.ai Several techniques are employed, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), thin-layer chromatography (TLC), column chromatography, and capillary zone electrophoresis (CZE). up.ac.zaontosight.ainih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely utilized and highly sensitive method for the analysis of this compound. ontosight.ai This technique separates this compound based on its boiling point after it has been chemically derivatized. ontosight.ai
Selected Ion Monitoring (SIM) Mode
Selected Ion Monitoring (SIM) mode in GC-MS enhances the sensitivity and specificity of detection by focusing on particular mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. nih.govmdpi.com When analyzing this compound using GC-MS in SIM mode, specific ions derived from the derivatized compound are monitored. For example, using propyl chloroformate derivatization, ions at m/z 170 and 128 have been monitored for this compound. nih.gov In methods employing electron capture negative ion mass fragmentography, ions such as m/z 186 for endogenous this compound and m/z 195 for the deuterated internal standard ([2H11]this compound) have been monitored. researchgate.net SIM mode is effective for quantifying this compound even at low concentrations in complex biological samples. nih.gov
Use of Internal Standards (e.g., Norvaline, Deuterated this compound)
The incorporation of internal standards is essential for accurate quantification of this compound by GC-MS. nih.gov Internal standards help to correct for potential variations introduced during sample preparation, derivatization, and the chromatographic run. nih.gov Commonly used internal standards include norvaline and isotopically labeled forms of this compound, such as deuterated this compound. nih.govnih.gov
Norvaline, a non-proteinogenic amino acid, serves as an economical internal standard that can be processed alongside this compound. nih.govnih.gov A GC-MS method using propyl chloroformate derivatization has employed norvaline, monitoring characteristic ions at m/z 158 and 72 in SIM mode. nih.gov
Isotopically labeled this compound, such as [2H9]-pipecolic acid or [2H11]this compound, is another effective internal standard. researchgate.netresearchgate.netcaymanchem.commedchemexpress.com These stable isotope-labeled standards are preferred because they exhibit similar chemical and physical properties to the analyte throughout the analytical procedure. medchemexpress.com [2H11]this compound, for instance, has been used as an internal standard in GC-MS with electron capture negative ion mass fragmentography, monitoring the ion at m/z 195. researchgate.net
Quantification of this compound is typically achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve generated using known concentrations. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique widely used for quantifying this compound, particularly in biological matrices. sigmaaldrich.comontosight.ainih.govresearchgate.netnih.gov This method couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. ontosight.ai LC-MS/MS methods for this compound often employ electrospray ionization (ESI) in positive-ion mode and utilize multiple reaction monitoring (MRM) or selected-reaction monitoring (SRM) for targeted analysis. sigmaaldrich.comnih.govnih.gov
Some LC-MS/MS methods for this compound quantification eliminate the need for derivatization, offering advantages such as reduced sample preparation time and the requirement for smaller sample volumes. sigmaaldrich.comresearchgate.netnih.gov One such method involves precipitating proteins from plasma samples using acetonitrile (B52724) containing an internal standard like [(2)H5]-phenylalanine, followed by direct analysis of the supernatant by HPLC-MS/MS. sigmaaldrich.comnih.gov In this approach, specific transitions, such as m/z 130 > m/z 84 for this compound, are monitored in SRM mode. nih.gov
LC-MS/MS can also be combined with chiral stationary phases to enable the separate analysis of L- and D-pipecolic acid enantiomers. researchgate.netnih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a straightforward and economical chromatographic technique applicable to the separation and detection of this compound. ontosight.ainih.gov TLC separates compounds based on their differential distribution between a stationary phase (the TLC plate) and a mobile phase. ontosight.ai While less sensitive and specific than GC-MS or LC-MS/MS, TLC can be valuable for qualitative analysis, screening purposes, or as a preliminary separation step. ontosight.airesearchgate.net this compound can be visualized on TLC plates using staining reagents like ninhydrin, which produces colored spots upon reaction with amino groups. nih.govresearchgate.net TLC has been applied to the analysis of this compound in plant extracts and for assessing the purity of this compound derivatives. researchgate.netnih.gov
Column Chromatography with Acid Ninhydrin Detection
Column chromatography coupled with acid ninhydrin detection is a method utilized for the quantitative assay of this compound in biological fluids. researchgate.netnih.gov This technique involves separating this compound using a chromatographic column and then reacting it with acid ninhydrin reagent to form a colored product detectable by spectrophotometry, typically at 570 nm. nih.govresearchgate.netnih.govtandfonline.com Ninhydrin reacts with both primary and secondary amines, and under acidic conditions, it is suitable for detecting imino acids such as proline and this compound. researchgate.netresearchgate.netnih.govtandfonline.com Although effective for separation, confirming the identity of amino acids in each fraction can be time-consuming. tandfonline.com A modified colorimetric method using ninhydrin under acidic conditions has been developed for determining this compound, even in the presence of proline. tandfonline.com
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is an electrophoretic technique employed for separating charged molecules, including amino acids like this compound. up.ac.zanih.gov CZE separates analytes based on their charge-to-size ratio within a capillary tube containing an electrolyte solution, driven by an electric field. nih.gov This method offers high separation efficiency and can be coupled with various detection systems. CZE has been explored for the enantiospecific analysis of this compound. up.ac.za
Enantiospecific Analysis of this compound
This compound is a chiral molecule with two enantiomers, L-pipecolic acid and D-pipecolic acid. up.ac.zanih.govnih.gov Enantiospecific analysis, which involves the separate quantification of each enantiomer, is important due to their potentially different metabolic origins and biological roles. up.ac.zaresearchgate.netnih.gov L-pipecolic acid is primarily an endogenous metabolite derived from lysine, whereas D-pipecolic acid can originate from intestinal bacteria and dietary sources. up.ac.zaresearchgate.netnih.gov Elevated this compound levels, particularly L-pipecolic acid, are linked to metabolic disorders such as peroxisomal disorders. up.ac.zaresearchgate.netnih.gov
Various methods have been developed for the enantiospecific analysis of this compound, often combining chiral separation techniques with sensitive detection methods. up.ac.zaresearchgate.net
Gas chromatography (GC) can be used for enantioselective analysis when equipped with a chiral capillary column. researchgate.net Following appropriate derivatization, the enantiomers of this compound can be separated on a chiral stationary phase and detected by mass spectrometry (mass fragmentography) or electron capture detection (ECD). researchgate.net For example, a chiral capillary GC column (e.g., CP Chiralsil-Dex CB) has been used for separating derivatized D- and L-pipecolic acid, with detection by mass fragmentography in negative chemical ionization (NCI) mode. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for enantiospecific analysis. researchgate.netnih.gov This approach utilizes chiral stationary phases, such as macrocyclic glycopeptide columns (e.g., teicoplanin columns), to separate the enantiomers before detection by MS/MS. researchgate.netnih.gov This allows for the simultaneous separation and quantification of both L- and D-pipecolic acid in biological samples. nih.gov
Other techniques investigated for enantiospecific analysis include capillary zone electrophoresis (CZE) and electrochemical sensors. up.ac.zanih.gov Enantioselective potentiometric membrane electrodes based on chiral selectors have been proposed for the assay of D-pipecolic acid. up.ac.zaresearchgate.netnih.gov
Enantiospecific analysis provides crucial information regarding the metabolic pathways and sources of this compound in different physiological and pathological states. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 849 |
| L-pipecolic acid | 439227 |
| D-pipecolic acid | 736316 |
| Norvaline | 65098 |
| DL-Norvaline | 824 |
| DL-Pipecolic acid-d9 | 790612-94-1 (CAS) caymanchem.com |
| [(2)H5]-phenylalanine | 160800 (Phenylalanine-d5) |
Data Table Example (Illustrative based on research findings):
While comprehensive raw data tables were not consistently available across search results for direct interactive presentation, the following table provides an illustrative example of the type of quantitative data reported in studies employing these analytical methods for this compound.
| Method | Sample Matrix | Analyte | Concentration Range (µmol/L) | Internal Standard | Citation |
| GC-MS (SIM) | Rat brain | This compound | Picomole level sensitivity | Deuterium-labeled amino acids | nih.gov |
| LC-MS/MS | Plasma | This compound | 0.05 - 50 | [(2)H5]-phenylalanine | sigmaaldrich.comnih.gov |
| LC-MS/MS | Plasma | L-pipecolic acid | 0.5 - 80 | Phenylalanine-d5 | nih.gov |
| Column Chromatography | Plasma | This compound | ~0.47 - 3.27 (Normal) | Not specified in snippet | researchgate.netnih.gov |
Note: This table is illustrative and combines information from different studies using various methodologies and sample types. Specific experimental details and full data sets are necessary for a complete data representation.
Differential Pulse Voltammetry
Differential Pulse Voltammetry (DPV) is an electrochemical technique that has been applied to the analysis of this compound, particularly for its enantioselective determination. up.ac.zanih.govresearchgate.net This method involves applying a series of regular voltage pulses superimposed on a linearly increasing potential, and the current is measured just before the potential pulse and at the end of the pulse. The difference in current is plotted against the base potential, which can enhance sensitivity and reduce charging current effects compared to other voltammetric techniques. mdpi.comresearchgate.net
Research has demonstrated the utility of DPV for the enantioanalysis of L- and D-pipecolic acids, particularly in complex matrices like serum samples. up.ac.zanih.gov The development of modified electrodes has been key to achieving sensitive and selective detection. For instance, diamond paste-based electrodes have been proposed for the assay of L- and D-pipecolic acids. researchgate.netresearchgate.net These electrodes, often constructed using monocrystalline natural diamond powder and paraffin (B1166041) oil, can be modified with enzymes like L-amino acid oxidase (L-AAOD) and D-amino acid oxidase (D-AAOD) to create amperometric biosensors that specifically recognize and react with the respective this compound enantiomer. nih.govtandfonline.com
Studies employing DPV with diamond paste-based electrodes have shown promising analytical characteristics for this compound quantification. The potentials used for the assay of L- and D-pipecolic acid were reported to be 900 mV and 300 mV versus an Ag/AgCl electrode, respectively. researchgate.netresearchgate.net These methods have demonstrated low limits of detection and good reproducibility, with reported Relative Standard Deviation (RSD) values better than 0.1% for a certain number of determinations. researchgate.netresearchgate.net
The suitability of DPV for the enantioanalysis of this compound in serum samples has been evaluated through recovery tests. up.ac.za These tests, performed on solutions containing different ratios of L- and D-pipecolic acid, indicated that both enantiomers could be successfully recovered in the presence of the other. up.ac.za Supporting electrolytes, such as sodium pyrophosphate or NaCl, have been investigated to optimize the working conditions for DPV determination of L- and D-pipecolic acids using diamond electrodes. up.ac.za
While specific linear concentration ranges and detection limits can vary depending on the electrode modification and experimental conditions, the application of DPV with appropriately designed sensors offers a viable electrochemical approach for the quantitative analysis of this compound enantiomers in biological samples. up.ac.zanih.govresearchgate.net
Data from research findings using DPV for this compound enantioanalysis:
| Enantiomer | Electrode Type | Applied Potential (vs. Ag/AgCl) | Reported RSD (n=10) | Sample Matrix |
| L-Pipecolic Acid | Diamond Paste-based Electrode | 900 mV | < 0.1% | Serum samples |
| D-Pipecolic Acid | Diamond Paste-based Electrode | 300 mV | < 0.1% | Serum samples |
Recovery test results for L- and D-pipecolic acid in serum samples using DPV:
| Enantiomer Ratio (L:D) | Recovery (%) |
| Varied (e.g., 1:9 to 1:99.99) | No significant differences recorded |
Mechanistic Insights into Pipecolic Acid Action
Molecular Mechanisms of Neurotoxicity
Elevated levels of pipecolic acid have been associated with severe metabolic disorders affecting the central nervous system, such as Zellweger syndrome and hyperlysinemia, which manifest with progressive neurological dysfunction. nih.govpdeonline.org While the precise mechanisms underlying this compound-induced neurotoxicity are not fully elucidated, research points towards several key pathways, including the induction of oxidative stress, impact on neuronal cell viability and apoptosis, and modulation of GABAergic neurotransmission. nih.govresearchgate.netresearchgate.netnih.gov
Induction of Oxidative Stress and Reactive Oxygen Species Production
Studies suggest that the neurotoxic effects of excess this compound may involve the excessive production of reactive oxygen species (ROS). researchgate.netresearchgate.net In vitro studies using cerebral cortex of young rats have shown that this compound can induce oxidative stress. nih.govresearchgate.net This is evidenced by a significant decrease in the activities of antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidase (GPx), glucose 6-phosphate dehydrogenase (G6PD), and glutathione S-transferase (GST), along with reduced glutathione (GSH) content. nih.gov Concurrently, this compound treatment led to a significant enhancement of superoxide (B77818) dismutase (SOD) activity and increased levels of thiobarbituric acid-reactive substances (TBA-RS), a marker of lipid peroxidation. nih.gov The catabolism of this compound itself can potentially produce hydrogen peroxide (H₂O₂) through the action of oxidases, contributing to oxidative stress. nih.gov
The following table summarizes the observed effects of this compound on oxidative stress markers in rat cerebral cortex:
| Oxidative Stress Marker | Effect of this compound Treatment |
| Catalase (CAT) Activity | Decreased |
| Glutathione Peroxidase (GPx) Activity | Decreased |
| Glucose 6-phosphate Dehydrogenase (G6PD) | Decreased |
| Glutathione S-transferase (GST) Activity | Decreased |
| Reduced Glutathione (GSH) Content | Decreased |
| Superoxide Dismutase (SOD) Activity | Enhanced |
| Thiobarbituric Acid-Reactive Substances (TBA-RS) | Enhanced |
Neuronal Cell Viability and Apoptosis
This compound has been shown to reduce neuronal cell viability and induce apoptosis in cultured neuronal cells. researchgate.netnih.gov In studies using Neuro-2A cells, a mouse neuroblastoma cell line, treatment with D-, L-, and DL-pipecolic acid reduced cell viability in a dose-dependent manner. researchgate.netnih.gov This reduction in viability was observed in parallel with indicators of cell death and apoptosis, such as reactions to propidium (B1200493) iodide and Hoechst 33342 staining. researchgate.netnih.gov The racemic mixture of DL-pipecolic acid appeared to be the most potent in reducing cell viability. researchgate.netnih.gov This suggests that this compound may contribute to neurotoxicity by directly triggering programmed cell death in neurons. researchgate.netnih.gov
Modulation of GABAergic Neurotransmission
The interaction of this compound with the gamma-aminobutyric acid (GABA)ergic system has been investigated, although the nature and extent of this interaction appear complex. Some reports suggest that this compound can act as a neurotransmitter or neuromodulator, potentially influencing inhibitory GABAergic transmission. researchgate.netfrontiersin.orgresearchgate.net In vitro experiments have indicated that L-pipecolic acid might modulate GABAergic neurotransmission by stimulating GABA release and decreasing its uptake in the synaptic cleft. researchgate.net Studies using microelectrophoresis on rat cerebral cortical and hippocampal pyramidal neurons showed that this compound could enhance GABA responses without affecting glycine (B1666218) responses. nih.gov However, other studies have found only a weak depressant action of L-pipecolic acid on cortical neurons and limited affinity for components of the GABA-benzodiazepine-chloride channel receptor complex. researchgate.net Despite some conflicting findings, the potential for this compound to modulate the GABAergic system remains an area of research in understanding its neurological effects.
Mechanism in Plant Immunity and Stress Response
This compound plays a crucial role as a signaling molecule in plant immunity, particularly in the induction of systemic acquired resistance (SAR) and defense priming. nih.govnih.govuni-bielefeld.denih.govoup.comgamtc.lt It is a key component of a feedback amplification mechanism that potentiates plant defense responses against pathogens. nih.govnih.govfrontiersin.org
Signal Transduction Pathways in Systemic Acquired Resistance
This compound is a critical regulator for the establishment of SAR, a form of induced defense that provides broad-spectrum resistance to secondary infections in uninfected systemic tissues. nih.govnih.govoup.comfrontiersin.orgresearchgate.net The biosynthesis of this compound, primarily mediated by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), is essential for SAR induction. nih.govnih.govresearchgate.netoup.comoup.com Following pathogen recognition, this compound accumulates both in the locally infected leaves and in the distant systemic leaves. nih.govnih.govfrontiersin.org This systemic accumulation is indispensable for virtually the entire transcriptional response associated with SAR. nih.gov
This compound acts upstream in SAR signaling cascades, driving the accumulation of other potential mobile SAR signals, including azelaic acid (AzA) and glycerol-3-phosphate (G3P). oup.com It also cooperates with G3P to promote the emission of volatile organic compounds (VOCs) from infected tissues, which can act as airborne SAR cues for both the infected plant and neighboring plants. oup.com Furthermore, this compound accumulation can trigger the activation of mitogen-activated protein kinases (MAPKs), such as MPK3 and MPK6, which are involved in defense signaling. oup.com
The following table summarizes key components and interactions in this compound-mediated SAR signaling:
| Component/Process | Role in this compound-Mediated SAR |
| This compound (Pip) | Critical signal for SAR establishment and defense priming; accumulates systemically. nih.govnih.govoup.comfrontiersin.org |
| ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1) | Enzyme essential for this compound biosynthesis and SAR induction. nih.govnih.govresearchgate.netoup.comoup.com |
| N-hydroxythis compound (NHP) | Derivative of this compound, acts as a key SAR inducer and mobile signal. nih.govfrontiersin.orgbiorxiv.orgoup.com |
| FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE1) | Enzyme that converts this compound to NHP; involved in SAR signaling. nih.govfrontiersin.orgoup.com |
| Azelaic Acid (AzA) | Potential mobile SAR signal whose accumulation is driven by this compound. oup.com |
| Glycerol-3-phosphate (G3P) | Potential mobile SAR signal that cooperates with this compound. oup.com |
| Volatile Organic Compounds (VOCs) | Airborne SAR cues promoted by this compound and G3P. oup.com |
| MPK3/MPK6 (MAP Kinases) | Activated by this compound, involved in defense signaling. oup.com |
Interaction with Phytohormone Salicylic (B10762653) Acid
This compound and the phytohormone salicylic acid (SA) are two key immune-regulatory metabolites that interact in the establishment of plant immunity and SAR. nih.govuni-bielefeld.denih.govoup.com While SA is a well-established signal for SAR, this compound acts both independently and synergistically with SA. nih.govuni-bielefeld.de
This compound orchestrates both SA-dependent and SA-independent defense pathways. nih.gov Systemic this compound elevations are indispensable for SAR and necessary for the majority of the transcriptional SAR response, but a moderate SA-independent component of SAR activation also exists. nih.gov During SAR, this compound, often through its derivative N-hydroxythis compound (NHP), orchestrates SA-dependent and SA-independent priming of pathogen responses in a manner dependent on FMO1. nih.govuni-bielefeld.de NHP is synthesized from this compound by FMO1 and acts in concert with SA to orchestrate SAR establishment. nih.gov
There is evidence for mutual interactions between the pipecolate and salicylate (B1505791) pathways. nih.gov Increasing evidence suggests that SA and NHP form a mutual amplification loop to boost immunity. oup.com SA accumulation upon SAR activation can lead to the downregulation of photosynthesis and attenuated jasmonate responses systemically. nih.gov While the induction of NHP biosynthesis in the local tissue requires activation of SA signaling, suggesting SA acts upstream of NHP in some contexts, application of this compound or NHP may also act downstream or in parallel with SA to induce resistance. oup.com This intricate interplay between this compound (and NHP) and SA is crucial for the effective activation and amplification of plant immune responses. nih.govnih.gov
Role in Antioxidant System Modulation under Stress
This compound (Pip) has emerged as a significant molecule involved in modulating the antioxidant system, particularly under various stress conditions in plants and, to some extent, in mammalian systems. Its role is multifaceted, influencing both enzymatic and non-enzymatic components of the antioxidant defense machinery.
Research indicates that Pip plays a role in enhancing plant defense against both biotic and abiotic stresses by influencing the antioxidant system. Under bacterial infestation, for instance, Pip supplementation in Mesembryanthemum crystallinum plants exhibiting C₃ metabolism led to a heightened total antioxidant capacity during critical periods, especially in the initial days following bacterial treatment. nih.gov This enhancement included increased superoxide dismutase (SOD) activity and elevated levels of glutathione (GSH) and proline. nih.govresearchgate.net However, in plants of the same species undergoing salinity-induced CAM metabolism, where these parameters are naturally higher, Pip supplementation did not result in significant additional effects. nih.govresearchgate.net This suggests that the regulatory influence of Pip on defense mechanisms against biotic stress is contingent upon the plant's metabolic state, being more pronounced in C₃ plants compared to those undergoing CAM metabolism induced by salinity stress. nih.govresearchgate.net
Studies on tomato plants have also demonstrated that Pip can confer defense tolerance against Ralstonia solanacearum, the causal agent of bacterial wilt, by altering defense enzyme activities. vegetosindia.org Exogenous application of Pip led to decreased reactive oxygen species (ROS) accumulation in infected plants, while the activity of defense-related enzymes increased. vegetosindia.org Specifically, the enzymatic activity of GAT-5 showed a maximum increase between 24 and 72 hours post-spray, indicated by elevated levels of antioxidant enzymes such as SOD, glutathione peroxidase (GPx), and catalase (CAT). vegetosindia.org These findings suggest that exogenous Pip treatment can induce resistance in tomato plants against R. solanacearum, possibly by regulating ROS generation, a crucial aspect of plant defense against pathogen invasion. vegetosindia.org
Furthermore, the this compound biosynthetic pathway has been implicated in drought tolerance in tomato through its effect on the antioxidant system. nih.govmdpi.comnih.gov Mutants deficient in the Pip biosynthetic gene Slald1 showed increased drought resistance, which was associated with enhanced activities of antioxidant enzymes, increased ascorbate (B8700270) and glutathione content, and reduced accumulation of ROS, lipid peroxidation, and protein oxidation. nih.govnih.gov Conversely, mutants in the hydroxylated modification gene Slfmo1 were more sensitive to drought, exhibiting damaged photosystems and impaired antioxidant systems, effects that were significantly alleviated by exogenous ascorbate. nih.govnih.gov This highlights the critical role of Pip biosynthesis and hydroxylation pathways in modulating cellular redox homeostasis and conferring drought tolerance through the antioxidant system in tomato. nih.govmdpi.comnih.gov
In barley plants, Pip priming has been shown to promote salt stress tolerance by regulating the antioxidant defense system. dntb.gov.ua Different concentrations of Pip priming maintained relative water content and relative electrolyte leakage under salinity stress, with higher concentrations being more effective in reducing oxidative damage. dntb.gov.ua While 2 and 4 ppm Pip induced SOD enzyme activity under salinity, no significant change was observed in the activity of ascorbate peroxidase (APX), peroxidase (POX), and CAT enzymes at these concentrations. dntb.gov.ua This indicates that Pip can act as an effective antioxidant molecule or ROS inhibitor to enhance salt stress tolerance in barley. dntb.gov.ua
While much of the research focuses on plants, there is also evidence suggesting a role for this compound in modulating oxidative stress in mammalian systems. Studies have indicated that this compound can induce oxidative stress in vitro in the cerebral cortex of young rats. researchgate.netnih.gov This is thought to be related to the production of H₂O₂ during Pip catabolism by oxidases. researchgate.netnih.gov Conversely, other research suggests that this compound may possess the ability to elevate the antioxidant capability of mammalian cells and oppose oxidative stress-induced DNA damage and cell growth arrest, as observed in studies on esophageal squamous cell carcinoma cells. biorxiv.org This indicates a complex and potentially context-dependent role for Pip in mammalian oxidative stress responses.
The modulation of antioxidant systems by this compound under stress involves the regulation of key enzymes and the levels of important antioxidant molecules. The specific effects observed can vary depending on the organism, the type of stress, and the metabolic state.
Illustrative Data:
While specific numerical data tables detailing enzyme activities or metabolite concentrations across different stress conditions and Pip treatments were described in the search results, the raw data points for direct table creation were not consistently provided in a readily extractable format within the snippets. However, the trends and observed changes can be summarized.
| Organism | Stress Type | Pip Treatment/Condition | Observed Antioxidant Effect | Key Molecules/Enzymes Affected | Citation |
| Mesembryanthemum crystallinum (C₃) | Bacterial Infestation | Supplementation | Heightened total antioxidant capacity, beneficial effect on antioxidant system components. | Increased SOD activity, elevated glutathione and proline levels. | nih.govresearchgate.net |
| Mesembryanthemum crystallinum (CAM) | Bacterial Infestation | Supplementation | No significant additional effects. | SOD, glutathione, proline. | nih.govresearchgate.net |
| Tomato | Bacterial Wilt | Exogenous application | Decreased ROS accumulation, increased activity of defense-related enzymes. | Increased SOD, GPx, and CAT activity. | vegetosindia.org |
| Tomato | Drought | Slald1 mutation (high Pip) | Increased drought resistance, enhanced antioxidant enzyme activities, reduced oxidative damage. | Increased antioxidant enzyme activities, ascorbate, glutathione. | nih.govnih.gov |
| Tomato | Drought | Slfmo1 mutation (low Pip) | Increased drought sensitivity, impaired antioxidant systems. | Impaired antioxidant systems. | nih.govnih.gov |
| Barley | Salt Stress | Priming (2, 4 ppm) | Promotes salt stress tolerance, reduces oxidative damage. | Induced SOD activity. | dntb.gov.ua |
| Barley | Salt Stress | Priming (8 ppm) | Most effective in reducing oxidative damage. | Reduced oxidative damage. | dntb.gov.ua |
| Rat Cerebral Cortex (in vitro) | Oxidative Stress | Exposure | Elicits oxidative stress. | Decreased CAT, GPx, G6PD, GST, GSH; Increased SOD, TBA-RS. | researchgate.netnih.gov |
| ESCC Cells (in vitro) | Oxidative Stress | Exposure | Opposes oxidative stress-induced DNA damage and cell growth arrest, elevates antioxidant capability. | Not specifically detailed in snippets. | biorxiv.org |
Advanced Research and Future Directions
Omics Approaches and Systems Biology in Pipecolic Acid Research
The study of this compound has been significantly advanced by the application of "omics" technologies, including metabolomics, transcriptomics, and proteomics. These approaches, central to systems biology, allow for a comprehensive understanding of the role of this compound in various biological systems by examining the complex interactions of genes, proteins, and metabolites. mdpi.com
Metabolomics Profiling for Disease Biomarker Discovery
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has proven to be a powerful tool for identifying novel biomarkers for various diseases. frontiersin.org this compound has emerged as a significant metabolite in several of these studies.
In the context of cancer, metabolomic profiling has identified this compound as a potential biomarker. For instance, studies have shown that serum levels of this compound are elevated in patients with esophageal squamous cell carcinoma (ESCC). nih.govbiorxiv.org Research has demonstrated that this compound levels progressively increase from dysplasia to cancerization in mouse models, suggesting its potential as a predictive biomarker for ESCC tumorigenesis. nih.govbiorxiv.org Furthermore, a biomarker panel including this compound, L-glutamic acid, and alpha-fetoprotein (AFP) has been identified as a novel diagnostic tool for metabolic syndrome-positive hepatocellular cancer (MetS(+) HCC). frontiersin.org This panel showed high accuracy in distinguishing MetS(+) HCC from other MetS-associated cancers. frontiersin.org
Beyond cancer, metabolomic analyses have linked this compound to other conditions. In a study on sarcopenia, a condition characterized by loss of muscle mass and strength, serum this compound was found to be positively associated with both muscle mass and strength. nih.gov This suggests that this compound could be a potential early marker for this age-related condition. nih.gov Conversely, in studies of severe alcohol use disorder (sAUD), plasma levels of this compound, a bacterial-derived amino acid metabolite, were found to be significantly decreased compared to healthy controls. elifesciences.org
These findings highlight the utility of metabolomics in uncovering the association of this compound with diverse pathological states, paving the way for its use as a diagnostic or prognostic biomarker.
Transcriptomic and Proteomic Studies of this compound Pathways
Transcriptomic and proteomic analyses provide insights into the gene expression and protein activity related to this compound metabolism and its effects. These studies help to elucidate the molecular mechanisms underlying the observed changes in this compound levels.
In plants, transcriptomic approaches have been instrumental in understanding the role of the pipecolate biosynthesis pathway. For example, in tomatoes, studies have shown that genes involved in this compound biosynthesis, such as Slald1 and Slfmo1, are crucial for fruit ripening and quality. nih.gov Analysis of mutants for these genes revealed delayed ripening and reduced fruit quality, which could be reversed by the external application of this compound. nih.gov This indicates a regulatory mechanism at the transcriptional level. nih.gov
In the context of human health and disease, combined transcriptomic and proteomic analyses are beginning to shed light on the broader metabolic pathways influenced by or influencing this compound. While direct, large-scale transcriptomic and proteomic studies focused solely on this compound pathways in mammals are still emerging, related research provides a framework. For instance, studies on the effects of multidrug-resistant plasmids in Escherichia coli have shown that these plasmids influence the expression of genes related to various metabolic pathways, including those for amino acids. mdpi.com Similarly, integrative analyses in mouse mesenchymal stem cells have revealed the role of specific genes in lipid metabolism, a process that can be linked to the broader metabolic network in which this compound participates. nih.govconsensus.app
These omics approaches are critical for building a comprehensive picture of how this compound pathways are regulated and how they, in turn, influence cellular function in both health and disease.
Therapeutic Strategies Targeting this compound Pathways
The growing understanding of this compound's role in various physiological and pathological processes has opened up new avenues for therapeutic interventions. These strategies aim to modulate the pathways of this compound to correct metabolic imbalances, combat infections, and mitigate cellular stress.
Modulation of Enzyme Activity in Metabolic Disorders
Elevated levels of this compound are a hallmark of several metabolic disorders, including peroxisome biogenesis disorders like Zellweger syndrome. nih.govtestcatalog.org In these conditions, the enzyme L-pipecolate oxidase, which is responsible for the degradation of L-pipecolic acid in peroxisomes, is deficient. testcatalog.orgnih.gov This leads to the accumulation of this compound. testcatalog.org Therefore, a key therapeutic strategy involves modulating the activity of enzymes within the lysine (B10760008) degradation and this compound metabolic pathways.
One approach is to enhance the activity of deficient enzymes or to provide alternative pathways for this compound degradation. While a specific enzyme deficiency for hyperpipecolic acidemia has not been fully described in all cases, understanding the enzymes involved is crucial. testcatalog.org For instance, L-pipecolate oxidase oxidizes L-pipecolic acid to L-alpha-aminoadipate delta-semialdehyde. nih.gov In microorganisms, enzymes like lysine cyclodeaminase (RapL) are involved in the biosynthesis of this compound. acs.orgresearchgate.net Inhibitors of such biosynthetic enzymes could potentially reduce this compound production. Research has shown that compounds like (±)-nipecotic acid and (±)-thiazolidine-2-carboxylic acid can inhibit RapL activity, thereby blocking this compound biosynthesis. acs.org
These findings suggest that targeting the enzymes responsible for the synthesis and degradation of this compound could be a viable therapeutic approach for managing metabolic disorders characterized by its abnormal accumulation.
Antioxidant Interventions in this compound-Induced Oxidative Stress
Research has indicated that elevated levels of this compound can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govresearchgate.net The catabolism of this compound can produce hydrogen peroxide (H2O2) via oxidases, contributing to this stress. nih.gov This has been observed in the cerebral cortex of young rats, where this compound was shown to decrease the activity of antioxidant enzymes like catalase and glutathione (B108866) peroxidase, and increase markers of oxidative damage. nih.govresearchgate.net
Consequently, antioxidant interventions have been explored as a potential therapeutic strategy. Lipoic acid, a known antioxidant, has been shown to effectively prevent the pro-oxidant effects of this compound in vitro. nih.gov It was found to improve the activity of antioxidant enzymes and reduce oxidative damage. nih.gov
In plants, this compound itself has been shown to play a role in modulating the antioxidant system in response to environmental stressors like drought and salinity. researchgate.netnih.govmdpi.com For example, in tomato plants, the this compound biosynthesis pathway is critical for drought tolerance through the regulation of the antioxidant system. nih.gov In barley, this compound priming has been shown to enhance salt stress tolerance by regulating the antioxidant defense system. researchgate.net These findings in plants further underscore the intricate relationship between this compound and oxidative stress, suggesting that modulating this balance could have therapeutic benefits.
Targeting this compound Production in Parasitic Infections
This compound metabolism has also been identified as a potential target in the context of parasitic infections. Some pathogens may utilize or be affected by the host's this compound pathways.
In the realm of plant-pathogen interactions, this compound is a critical regulator of systemic acquired resistance (SAR), a broad-spectrum immune response. researchgate.netnih.govresearchgate.net It accumulates upon pathogen infection and is required for defense priming. nih.govnih.gov The biosynthesis of this compound is therefore a key element of the plant's defense strategy. Understanding the enzymes involved, such as ALD1 and SARD4 in Arabidopsis thaliana, which are required for this compound biosynthesis, could lead to strategies to enhance plant immunity. researchgate.net
Biotechnological Applications and Synthetic Biology Approaches
This compound and its derivatives are valuable precursors for many microbial secondary metabolites, some of which have pharmaceutical applications. researchgate.netnih.gov Understanding and engineering the biosynthesis of this compound is therefore a significant goal in biotechnology. researchgate.net Synthetic biology has enabled the development of microbial cell factories for the production of L-pipecolic acid (L-Pip), offering an alternative to environmentally challenging chemical methods. nih.gov
Microorganisms such as Corynebacterium glutamicum and Escherichia coli have been successfully engineered for this purpose. researchgate.netnih.gov In C. glutamicum, systems metabolic engineering has been applied to enhance L-pipecolic acid production by introducing and optimizing heterologous expression of pathways like the L-lysine 6-dehydrogenase pathway. researchgate.net This approach led to successful de novo synthesis of L-Pip from glucose. researchgate.net
A particularly effective strategy involves whole-cell bioconversion using engineered E. coli. nih.gov One of the most promising enzymes for this process is lysine cyclodeaminase (LCD), encoded by the pipA gene, which benefits from high stability and NAD+ self-regeneration. nih.gov By introducing multiple copies of the pipA gene into an E. coli system, researchers have achieved significant production yields. nih.gov Investigations into optimizing expression vectors, host strains, and culture conditions have been crucial to constructing robust production systems. nih.gov
Table 1: Engineered Microbial Production of L-Pipecolic Acid
| Microorganism | Engineering Strategy | Key Enzyme/Pathway | Substrate | Production Results | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Whole-cell bioconversion with multiple pipA gene copies | Lysine Cyclodeaminase (LCD) | 1 M L-lysine | 724 mM L-pipecolic acid (72.4% conversion); Productivity: 0.78 g/L/h | nih.gov |
| Corynebacterium glutamicum | Systems metabolic engineering | L-lysine 6-dehydrogenase pathway | Glucose | 0.18 mol/mol yield (de novo synthesis) | researchgate.net |
This compound (Pip) is a critical signaling molecule in plant immunity, particularly for Systemic Acquired Resistance (SAR), a long-distance defense response. oup.comresearchgate.netplantae.org Genetic engineering approaches have been instrumental in dissecting and manipulating this pathway to potentially enhance plant resilience.
In the model plant Arabidopsis thaliana, several key genes in the Pip biosynthesis pathway have been identified, including AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4). oup.com ALD1, an aminotransferase, and SARD4, a reductase, are crucial for converting L-lysine into Pip. oup.com Mutants lacking these genes, such as ald1, are deficient in Pip production and show compromised SAR, demonstrating Pip's essential role. oup.comcapes.gov.br Another critical enzyme, FLAVIN-DEPENDENT-MONOOXYGENASE1 (FMO1), acts as a pipecolate N-hydroxylase, converting Pip into N-hydroxythis compound (NHP), a potent immune signal that accumulates in distal tissues to establish SAR. plantae.orgnih.gov
Recent research using CRISPR-Cas9 gene editing in tomato (Solanum lycopersicum) has provided further insights into Pip's role in abiotic stress. nih.gov Interestingly, creating mutants of the Pip biosynthetic gene SlALD1 resulted in dramatically increased drought resistance. nih.gov These mutant plants exhibited improved CO2 assimilation, enhanced antioxidant enzyme activities, and reduced oxidative damage compared to wild-type plants under drought conditions. nih.gov Conversely, mutants of the hydroxylating gene SlFMO1 were more sensitive to drought. nih.gov This suggests a complex role for the Pip pathway in balancing biotic defense and abiotic stress tolerance, where the accumulation of Pip itself may aggravate drought sensitivity in tomato. nih.gov Further studies on barley have also explored Pip's role as a drought stress modulator, showing that pretreatment can improve photosynthetic performance and osmotic adjustment. nih.gov
Further Elucidation of this compound's Physiological Functions
Ongoing research continues to uncover the diverse physiological roles of this compound across different kingdoms of life. researchgate.net
In microorganisms, L-pipecolic acid has been identified as a compatible solute, helping organisms survive under hyperosmolar conditions. frontiersin.org In Corynebacterium glutamicum, both de novo synthesis and external application of L-PA were shown to be beneficial for growth under high salt stress, functioning as effectively as the known osmoprotectant L-proline. frontiersin.org This function is linked to the degradation of lysine, which increases this compound production as a contributor to salt tolerance. researchgate.net
In plants, the function of this compound as a central regulator of inducible immunity is a major area of research. oup.comresearchgate.net Upon pathogen infection, Pip accumulates not only in local, inoculated leaves but also in distal, uninoculated tissues, acting as a signal for SAR. oup.com It orchestrates the plant's defense by amplifying signals, positively regulating the biosynthesis of the key defense hormone salicylic (B10762653) acid, and priming the plant for faster and stronger defense gene expression upon a secondary attack. capes.gov.br The pathway involves Pip triggering the accumulation of free radicals like nitric oxide (NO) and reactive oxygen species (ROS), which act upstream of other signaling molecules. nih.gov This creates a feedback loop where downstream signals can in turn stimulate further Pip synthesis in distal tissues to reinforce the systemic defense response. nih.govisaaa.org
Investigation of D- vs. L-Pipecolic Acid Roles in Health and Disease
The stereoisomers of this compound, D-pipecolic acid and L-pipecolic acid, appear to have distinct origins and roles in human physiology and pathology. nih.gov While many edible plants and processed foods contain this compound, they typically have a much higher proportion of the L-isomer. nih.govkarger.com
Research indicates that plasma D-pipecolic acid in humans is not primarily derived directly from diet but rather originates from the metabolic activity of intestinal bacteria catabolizing dietary lysine. nih.govnih.gov This was demonstrated in a loading test where ingestion of soybean juice led to a significant increase in plasma and urinary D-pipecolic acid, but not L-pipecolic acid. nih.gov
Elevated plasma levels of both D- and L-pipecolic acid are observed in patients with chronic liver diseases, particularly in those with hepatic encephalopathy. nih.gov A study on liver cirrhotic patients found that plasma D- and L-pipecolic acid levels were significantly higher compared to healthy subjects. nih.gov Furthermore, treatment with an oral antibiotic (kanamycin) significantly decreased plasma this compound, especially the D-isomer, supporting its production by gut microbiota. nih.gov These findings suggest that this compound, particularly the D-form, could be implicated in the pathogenesis of hepatic encephalopathy. nih.gov In vitro studies on neuronal cells have shown that D-, L-, and DL-pipecolic acid can reduce cell viability, with the racemic DL-mixture being the most potent, indicating differential biological activities of the enantiomers. researchgate.net
Table 2: Plasma this compound Levels in Chronic Liver Disease
| Patient Group | Plasma D-Pipecolic Acid (μmol/L) | Plasma L-Pipecolic Acid (μmol/L) | Reference |
|---|---|---|---|
| Normal Subjects (n=15) | Not explicitly stated, but used as baseline | Not explicitly stated, but used as baseline | nih.gov |
| Liver Cirrhosis (no encephalopathy, n=15) | 1.05 ± 0.24 | 1.58 ± 0.13 | nih.gov |
| Chronic Hepatic Encephalopathy (n=27) | 1.58 ± 0.50 | 2.38 ± 0.58 | nih.gov |
| Chronic Hepatic Encephalopathy (before Kanamycin, n=7) | 1.62 ± 0.23 | 2.43 ± 0.52 | nih.gov |
| Chronic Hepatic Encephalopathy (after Kanamycin, n=7) | 0.61 ± 0.15 | 2.23 ± 0.11 | nih.gov |
Neurobiological and Behavioral Research
This compound's activity within the central nervous system is an area of active investigation, with implications for several neurological conditions. Research suggests it can be actively transported into the brain and may act as a neuromodulator. nih.govnih.gov
Studies in mice have shown that this compound is transported across the blood-brain barrier (BBB) via what appears to be two distinct transport systems. nih.gov This uptake can be inhibited by structurally related compounds such as L-proline and the inhibitory neurotransmitter GABA, suggesting a potential interaction with GABAergic systems. nih.govtaylorandfrancis.com L-pipecolic acid, as an intermediate of L-lysine metabolism in the brain, is thought to activate GABA receptors, which could influence the release of growth hormone and potentially alleviate depressive and anxiety-like behaviors. taylorandfrancis.com
This compound has been implicated as a potential mediator of the encephalopathy that characterizes cerebral malaria. nih.gov In children with this severe form of malaria, plasma concentrations of this compound were found to be abnormally high. nih.gov A proposed model suggests that this compound generated by the malaria parasite crosses the BBB, where it induces a reversible coma. nih.gov
Furthermore, this compound is being investigated for its role in the neuronal cell death associated with hepatic encephalopathy. researchgate.net Rather than simply depressing neurotransmission, prolonged exposure to this compound has been shown to reduce the viability of cultured neuronal cells in a dose-dependent manner, likely by inducing apoptosis. researchgate.net The compound was also observed to potentiate voltage-sensitive calcium channel currents in cultured neurons. researchgate.net
Q & A
Q. What are the primary biosynthetic pathways of pipecolic acid in humans and microbes?
this compound is synthesized via distinct lysine degradation pathways. In humans, L-lysine is converted to this compound through the pipecolate pathway , bypassing the saccharopine route. Isotopic tracing using L-(U-¹⁴C)-lysine in hyperlysinemia patients confirmed this pathway, with labeled this compound detected in urine . In microbes, two routes exist: (1) via D¹-piperideine-2-carboxylic acid (P2C) from L-lysine’s α-amino group, or (2) via D¹-piperideine-6-carboxylic acid (P6C) from the ε-amino group, depending on the organism. Microbial pathways often involve enzymes like lysine cyclodeaminase .
Q. How can this compound be accurately quantified in physiological fluids given its low colorimetric reactivity?
Traditional ion-exchange chromatography with ninhydrin detection underestimates this compound due to its low color yield (1.21 vs. leucine’s 27.6). Advanced methods include:
- Liquid chromatography-mass spectrometry (LC-MS) for high sensitivity.
- Isotope dilution assays using ¹⁴C-labeled standards.
- Derivatization techniques (e.g., dansyl chloride) to enhance detectability .
Q. What experimental models are used to study this compound’s role in lysine metabolism disorders like hyperlysinemia?
- Human clinical studies : Administer L-(U-¹⁴C)-lysine to patients and measure urinary metabolites (e.g., this compound, α-acetyllysine) via radioisotope tracking .
- Animal models : Use knockout rodents with defective saccharopine pathway enzymes to mimic hyperlysinemia and assess compensatory pipecolate pathway activity .
Advanced Research Questions
Q. How can contradictory findings about lysine-to-pipecolic acid conversion (L- vs. D-lysine as precursors) be resolved?
Early rat studies suggested D-lysine is the primary precursor, but human studies in hyperlysinemia patients confirmed L-lysine conversion. To reconcile this:
Q. What strategies enable rational engineering of enzymes like L-pipecolic acid hydroxylase for biocatalytic applications?
Soluble variants of membrane-bound enzymes (e.g., Xenorhabdus doucetiae L-pipecolic acid hydroxylase) can be designed using:
Q. How does this compound contribute to systemic acquired resistance (SAR) in plants?
this compound derivatives (e.g., N-hydroxy this compound) are critical for SAR signaling. Methodologies include:
Q. What is this compound’s role in malaria pathogenesis, and how can this be experimentally validated?
Plasmodium-infected hosts exhibit elevated this compound levels, potentially contributing to neurological symptoms. Investigate via:
Q. What synthetic applications of this compound are emerging in asymmetric catalysis?
this compound serves as:
- Chiral scaffolds : For synthesizing β-turn mimics in peptidomimetics.
- Organocatalysts : Enantioselective aldol reactions using this compound-derived catalysts. Key methodologies include NMR-based stereochemical analysis and X-ray crystallography to confirm product configurations .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
